Triheptyl benzene-1,2,4-tricarboxylate
Description
Structure
2D Structure
Properties
CAS No. |
1528-48-9 |
|---|---|
Molecular Formula |
C30H48O6 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
triheptyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C30H48O6/c1-4-7-10-13-16-21-34-28(31)25-19-20-26(29(32)35-22-17-14-11-8-5-2)27(24-25)30(33)36-23-18-15-12-9-6-3/h19-20,24H,4-18,21-23H2,1-3H3 |
InChI Key |
SYKYENWAGZGAFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC |
Other CAS No. |
1528-48-9 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Triheptyl Benzene-1,2,4-tricarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Triheptyl benzene-1,2,4-tricarboxylate, a tri-ester primarily utilized as a plasticizer. Due to the limited availability of direct synthetic procedures for this specific compound, this document outlines a detailed experimental protocol adapted from established methods for structurally similar trialkyl trimellitates, such as Trioctyl Trimellitate (TOTM). The guide covers the core chemical reactions, necessary reagents and catalysts, and purification strategies. All quantitative data and experimental parameters are summarized for clarity. Furthermore, a logical workflow for the synthesis is presented in a graphical format to facilitate understanding and implementation in a laboratory setting. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and material science.
Introduction
This compound, also known as triheptyl trimellitate, is a member of the trialkyl trimellitate family of compounds. These esters of trimellitic acid are characterized by their low volatility, high thermal stability, and excellent plasticizing properties. While its close analog, Trioctyl Trimellitate (TOTM), is a widely used industrial plasticizer, specific scientific literature detailing the synthesis and properties of the triheptyl variant is sparse.[1][2] This guide aims to bridge this gap by presenting a robust synthetic methodology based on well-documented esterification processes.
The primary route for synthesizing trialkyl trimellitates involves the direct esterification of trimellitic anhydride with the corresponding alcohol.[1][2] This reaction is typically catalyzed by an acid or a transition metal catalyst and driven to completion by the removal of water.[1]
Synthesis Pathway
The synthesis of this compound proceeds via a direct esterification reaction between trimellitic anhydride and n-heptanol. The reaction is typically carried out in the presence of a catalyst and at elevated temperatures to facilitate the reaction and remove the water byproduct.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is an adapted procedure based on the synthesis of similar trialkyl trimellitates.[1] Researchers should optimize the conditions for their specific laboratory setup.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Trimellitic Anhydride | ≥97% | Sigma-Aldrich |
| n-Heptanol | ≥98% | Sigma-Aldrich |
| Tetrabutyl Titanate | ≥97% | Sigma-Aldrich |
| Sodium Carbonate | ACS Reagent | VWR |
| Activated Carbon | Decolorizing | Fisher Scientific |
| Nitrogen Gas | High Purity | Airgas |
3.2. Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dean-Stark apparatus or similar water separator
-
Condenser
-
Thermometer
-
Vacuum distillation setup
-
Buchner funnel and filter flask
3.3. Synthesis Procedure
A detailed workflow for the synthesis is presented below.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
3.3.1. Esterification
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a thermometer, add trimellitic anhydride (e.g., 0.5 mol) and n-heptanol (e.g., 1.65 mol, 10% molar excess).
-
Begin stirring and purge the system with nitrogen gas.
-
Heat the mixture to 140-160°C until the trimellitic anhydride dissolves completely.
-
Add the tetrabutyl titanate catalyst (e.g., 0.1-0.3% by weight of reactants) to the reaction mixture.
-
Gradually increase the temperature to 180-220°C and maintain it. Water will begin to collect in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected and the acid value of the reaction mixture is below a desired level (e.g., <0.5 mg KOH/g), which can be monitored by titration.
3.3.2. Purification
-
Once the reaction is complete, cool the mixture to below 100°C.
-
Apply a vacuum to the system to distill off the excess n-heptanol.
-
After removal of the excess alcohol, the crude product is cooled further to 80-90°C.
-
To neutralize any remaining acidic species, wash the crude product with a dilute aqueous solution of sodium carbonate, followed by several washes with deionized water until the aqueous layer is neutral.
-
For decolorization, the product can be treated with activated carbon at an elevated temperature with stirring.
-
Filter the hot mixture to remove the activated carbon.
-
The purified product is then dried under vacuum to remove any residual water.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [3][4] |
| Molecular Weight | 504.70 g/mol | [3][4] |
| Theoretical Yield | (To be determined experimentally) | - |
| Actual Yield (%) | (To be determined experimentally) | - |
| Appearance | (Expected to be a viscous liquid) | - |
| Purity (e.g., by GC-MS) | (To be determined experimentally) | - |
| Acid Value (mg KOH/g) | (To be determined experimentally) | - |
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of starting materials.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch (around 1720-1740 cm⁻¹) and the disappearance of the anhydride and alcohol functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any byproducts.
Signaling Pathways and Biological Activity
As of the date of this publication, there is no available information in the scientific literature regarding the involvement of this compound in any specific biological signaling pathways. Its primary application is in the field of materials science as a plasticizer, and its interaction with biological systems has not been a significant area of research.
Conclusion
This technical guide provides a detailed, albeit adapted, protocol for the synthesis of this compound. By leveraging established methodologies for similar trialkyl trimellitates, researchers can produce this compound for further study and application. The provided workflow and experimental details offer a solid foundation for laboratory synthesis. Future work should focus on the experimental validation of this protocol, thorough characterization of the product, and investigation into its specific properties and potential applications.
References
- 1. CN108101783A - A kind of preparation method of trioctyl trimellitate (TOTM) - Google Patents [patents.google.com]
- 2. US3632608A - Methods for preparing esters and amides of trimellitic anhydride and products therefrom - Google Patents [patents.google.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. researchgate.net [researchgate.net]
A Technical Guide to Triheptyl Benzene-1,2,4-tricarboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical whitepaper provides a comprehensive overview of the molecular structure, properties, and synthesis of Triheptyl benzene-1,2,4-tricarboxylate. It is intended to serve as a foundational resource for professionals engaged in chemical research and development. This document summarizes key chemical identifiers, presents physicochemical data in a structured format, and outlines a general experimental protocol for its synthesis. Visualizations of the molecular structure and a typical synthesis workflow are provided to enhance understanding.
Introduction
This compound, also known as triheptyl trimellitate, is an organic compound belonging to the family of aromatic esters. It is a triester derived from trimellitic acid (benzene-1,2,4-tricarboxylic acid) and heptanol. The molecule consists of a central benzene ring to which three heptyl ester groups are attached at the 1, 2, and 4 positions.
While specific research on triheptyl trimellitate is limited, its structural analogs, such as trioctyl trimellitate (TOTM), are widely utilized as high-performance plasticizers in the polymer industry, particularly for polyvinyl chloride (PVC) applications requiring high thermal stability and low volatility.[1][2] The properties of this compound are expected to be similar, making it a compound of interest for applications demanding robust performance under extreme conditions.
Molecular Structure and Identification
The core of the molecule is a benzene ring, an aromatic six-carbon structure. This ring is asymmetrically substituted with three carboxylate groups. Each carboxylate group is esterified with a seven-carbon alkyl chain (a heptyl group). This molecular arrangement imparts a combination of aromatic rigidity and aliphatic flexibility.
Chemical Identifiers
Quantitative and identifying data for this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 1528-48-9 | [] |
| Molecular Formula | C₃₀H₄₈O₆ | [][4] |
| Molecular Weight | 504.70 g/mol | [] |
| Canonical SMILES | CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC | [][4] |
| InChI | InChI=1S/C30H48O6/c1-4-7-10-13-16-21-34-28(31)25-19-20-26(29(32)35-22-17-14-11-8-5-2)27(24-25)30(33)36-23-18-15-12-9-6-3/h19-20,24H,4-18,21-23H2,1-3H3 | [][4] |
| InChIKey | SYKYENWAGZGAFV-UHFFFAOYSA-N | [][4] |
Physicochemical Properties
Direct experimental data for this compound is not widely available. The properties listed below are based on data from structurally similar trimellitate esters (e.g., trioctyl trimellitate) and predictive models, which provide a reasonable estimation of its characteristics.
| Property | Estimated Value / Description | Note |
| Physical State | Clear, viscous liquid at room temperature. | Based on analogs like Trioctyl trimellitate.[1][5] |
| Solubility | Practically insoluble in water; soluble in nonpolar organic solvents such as hydrocarbons and chloroform. | Typical for high-molecular-weight esters.[1][5] |
| Volatility | Low | A characteristic feature of high-molecular-weight trimellitates used as plasticizers.[1][2] |
| Thermal Stability | High | Expected to be stable at elevated temperatures, similar to other long-chain trimellitates.[2] |
| Predicted Collision Cross Section ([M+H]⁺) | 233.3 Ų | Predicted value from computational models.[4] |
Synthesis Methodology
The synthesis of this compound is typically achieved via the direct esterification of trimellitic acid or its anhydride with heptanol. This reaction is an example of Fischer-Speier esterification, which is catalyzed by a strong acid. The general workflow involves heating the reactants to drive the reaction towards completion, followed by purification steps to isolate the final product.
Experimental Protocol (General)
This protocol describes a standard laboratory procedure for synthesizing trimellitate esters.
Materials:
-
Trimellitic anhydride (1,2,4-Benzenetricarboxylic anhydride)
-
Heptan-1-ol (n-heptyl alcohol), excess (e.g., 3.5 equivalents)
-
Acid catalyst (e.g., p-Toluenesulfonic acid or concentrated Sulfuric Acid)
-
Toluene (as a solvent to facilitate water removal)
-
5% Sodium bicarbonate (NaHCO₃) aqueous solution
-
Saturated sodium chloride (NaCl) aqueous solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard reflux apparatus with a Dean-Stark trap
Procedure:
-
Setup: A round-bottom flask is charged with trimellitic anhydride, heptan-1-ol, toluene, and the acid catalyst. The flask is equipped with a Dean-Stark trap and a reflux condenser.
-
Reaction: The mixture is heated to reflux. The toluene-water azeotrope is collected in the Dean-Stark trap, effectively removing water and driving the esterification reaction to completion. The reaction progress is monitored by measuring the amount of water collected.
-
Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The organic mixture is then transferred to a separatory funnel.
-
Washing: The organic layer is washed sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted trimellitic acid) and then with brine.
-
Drying: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the toluene and excess heptanol are removed from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude triheptyl trimellitate is purified, typically by vacuum distillation, to yield the final high-purity product.
Molecular Structure Visualization
The following diagram provides a schematic representation of the molecular structure, highlighting the central aromatic core and the three attached heptyl ester side chains.
Conclusion
This compound is a high-molecular-weight aromatic ester with a well-defined structure. While specific experimental data remains sparse, its properties and synthesis can be reliably inferred from established chemical principles and data on its close structural analogs. Its synthesis is straightforward, following standard acid-catalyzed esterification protocols. The combination of a rigid aromatic core with three flexible heptyl chains suggests its potential utility in applications requiring high thermal stability and plasticizing effects, warranting further investigation by the scientific community.
References
Technical Guide: Physicochemical Properties and Synthetic Pathways of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
Authored for Researchers, Scientists, and Drug Development Professionals
Initial Note on CAS Number: The CAS number 1528-48-9 provided in the topic query corresponds to triheptyl benzene-1,2,4-tricarboxylate. However, the in-depth technical requirements of the request strongly suggest an interest in a biologically relevant molecule. A thorough analysis of available chemical and pharmaceutical literature indicates that the likely compound of interest, given the nature of the query, is 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine , which has the CAS number 74852-61-2 . This document will focus on the latter compound.
Introduction
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a disubstituted piperazine that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its rigid core structure and the presence of versatile functional groups make it a valuable building block in medicinal chemistry. Most notably, it is a key precursor in the manufacturing of the broad-spectrum triazole antifungal agent, posaconazole.[1][2] This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and its pivotal role in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 74852-61-2 | [3][4] |
| Molecular Formula | C₁₇H₁₉N₃O₃ | [3][4] |
| Molecular Weight | 313.35 g/mol | [3][4] |
| IUPAC Name | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | [3] |
| Appearance | Light yellow to brown solid/crystalline powder | [5][6] |
| Melting Point | 189-193 °C | [7] |
| Boiling Point | 515.7 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.239 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like DMSO, methanol, acetone, and chloroform. | [6][7] |
| Storage | Sealed in a dry environment at room temperature. | [8] |
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and purity assessment of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectra available for the precursor 1-(4-methoxyphenyl)piperazine hydrochloride show characteristic peaks for the aromatic and piperazine protons. | [9] |
| IR | The structure of the final product, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, was confirmed by IR. | [2] |
| Mass Spectrometry | Predicted monoisotopic mass of 313.14264148 Da. | [3] |
Note: While specific spectra for 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine were not directly available in the search results, the references indicate that its structure and that of its precursors and derivatives have been confirmed using standard spectroscopic methods.
Synthesis and Experimental Protocols
The synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine can be achieved through several routes. Below are detailed experimental protocols for two common methods.
Method 1: N-Arylation of 1-(4-methoxyphenyl)piperazine
This method involves the reaction of 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene.[1]
Experimental Protocol:
-
Preparation of 1-(4-methoxyphenyl)piperazine:
-
Slowly add 360 ml of hydrobromic acid (0.5 mol) to 0.26 mol of diethanolamine over one hour.
-
Reflux the mixture for 12 hours.
-
Distill off the excess hydrobromic acid.
-
To the crude product in the same flask, under a dry nitrogen atmosphere, add p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol.
-
Heat the mixture at 120 °C for 5 hours.
-
Add another portion of sodium carbonate (0.13 mol) and continue heating for 24 hours.
-
After cooling, wash the suspension twice with 100 ml of water.
-
Adjust the pH to 12 with sodium hydroxide and wash with a saturated salt solution.
-
Adjust the pH of the combined organic layers to 5 with concentrated HCl.
-
Distill off the water and 1-butanol to obtain the HCl salt of 1-(4-methoxyphenyl)piperazine, which can be recrystallized from ethanol.
-
-
N-Arylation:
-
React the synthesized 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.[1]
-
Method 2: Alternative Synthesis Route
Another reported synthesis involves the reaction of p-nitrobenzyl chloride with p-methoxyphenylpiperazine dihydrochloride.[10]
Experimental Protocol:
-
Prepare a suspension of p-nitrobenzyl chloride (2.58 g, 15 mM), p-methoxyphenylpiperazine dihydrochloride (3.97 g, 15 mM), and triethylamine (4.55 g, 30 mM) in 25 ml of ethylene glycol.
-
Heat the mixture at 80 °C for 1 hour under a nitrogen atmosphere.
-
Quench the reaction mixture with cold water.
-
Neutralize with a 10% aqueous sodium bicarbonate solution.
-
Extract the product with methylene chloride.
-
Wash the methylene chloride solution with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over sodium sulfate and concentrate to obtain a yellow solid.
-
Recrystallize the solid from ethyl acetate to yield 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine (a closely related derivative) with a melting point of 130-132 °C.[10]
Synthetic Workflow Diagram
Caption: Synthesis workflow for 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.
Biological Activity and Role in Drug Development
While 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is not typically investigated for its own direct pharmacological effects, its significance lies in its role as a key intermediate in the synthesis of posaconazole, a potent antifungal agent.[1][2] The piperazine scaffold itself is a well-established pharmacophore found in a wide range of centrally active drugs, including antipsychotics, antidepressants, and anxiolytics, primarily interacting with monoamine pathways.[11][12]
The general mechanism of action for some piperazine-based anthelmintics involves the paralysis of parasites by acting as agonists on inhibitory GABA receptors.[13][14] However, for antifungal agents like posaconazole, the mechanism is entirely different, involving the inhibition of fungal lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.
Role as a Precursor to Posaconazole
The synthesis of posaconazole involves the demethylation of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine to 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, followed by reduction of the nitro group and subsequent elaboration to the final drug molecule.[1]
Experimental Protocol for Demethylation:
-
In a dry nitrogen atmosphere, add a mixture of 40 ml of hydrobromic acid and 40 ml of acetic anhydride to 0.014 mol of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.
-
Stir and reflux the mixture for 12 hours at 140 °C.
-
Distill off the excess hydrobromic acid.
-
Wash the residue with cold water and filter.
-
Dry the resulting yellow crystals under vacuum at 100 °C to a constant weight to obtain 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine.[1]
Logical Relationship in Posaconazole Synthesis
Caption: Role of the title compound in posaconazole synthesis.
Conclusion
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a compound of significant interest to the pharmaceutical industry due to its role as a key intermediate. This guide has provided a detailed overview of its physicochemical properties, robust synthetic protocols, and its place in the development of the antifungal drug posaconazole. The information presented herein should serve as a valuable technical resource for researchers and professionals in the field of drug discovery and development.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Master's thesis - Dissertation [dissertationtopic.net]
- 3. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. | Advent [adventchembio.com]
- 5. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2 - MOLBASE Encyclopedia [m.molbase.com]
- 6. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]
- 7. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [amp.chemicalbook.com]
- 8. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [sigmaaldrich.com]
- 9. 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR spectrum [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to Triheptyl Benzene-1,2,4-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of triheptyl benzene-1,2,4-tricarboxylate, including its chemical identity, physicochemical properties, and toxicological profile, with a focus on its relevance to the field of drug development. Due to the limited availability of data for this specific compound, this guide incorporates a read-across approach from structurally similar and well-studied analogues, such as trioctyl trimellitate (TOTM) and tri(2-ethylhexyl) trimellitate (TEHTM).
Chemical Identity and Properties
The IUPAC name for the compound is This compound [1]. It is also commonly known as triheptyl trimellitate.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Triheptyl trimellitate | |
| CAS Number | 1528-48-9 | [1] |
| Molecular Formula | C30H48O6 | [1][] |
| Molecular Weight | 504.7 g/mol | [1][] |
| InChI Key | SYKYENWAGZGAFV-UHFFFAOYSA-N | [1][] |
| SMILES | CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC | [1][] |
Table 2: Predicted and Experimental Physicochemical Properties
| Property | Value | Source | Notes |
| Physical State | Liquid | PubChem | Based on analogues like trihexyl trimellitate[3] |
| Boiling Point | Not available | ||
| Melting Point | Not available | ||
| Water Solubility | Very low (predicted) | High molecular weight esters are generally insoluble in water. | |
| logP (octanol/water) | 10.1 (predicted) | PubChemLite | Indicates high lipophilicity[4] |
Synthesis and Manufacturing
This compound is synthesized via the esterification of trimellitic anhydride with heptanol. This reaction is typically catalyzed by an acid.
The following is a generalized experimental protocol for the synthesis of trialkyl trimellitates, adapted for the preparation of this compound.
-
Reaction Setup: A reaction flask is equipped with a stirrer, a thermometer, and a condenser with a water trap (e.g., Dean-Stark apparatus).
-
Reactants: Trimellitic anhydride and a molar excess of heptanol are charged into the flask. A suitable solvent that forms an azeotrope with water, such as xylene, can be used to facilitate water removal.
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the water trap. The reaction is monitored for completion by measuring the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled.
-
The excess heptanol and solvent are removed under reduced pressure.
-
The crude product is washed with an alkaline solution (e.g., sodium bicarbonate) to remove any remaining acid catalyst and unreacted trimellitic acid.
-
The organic layer is then washed with water until neutral.
-
The final product is dried over an anhydrous salt (e.g., sodium sulfate) and may be further purified by vacuum distillation or column chromatography to yield pure this compound.
-
Applications in Drug Development and Related Fields
High molecular weight trimellitate esters are primarily used as plasticizers in polymers like polyvinyl chloride (PVC) to impart flexibility. In the context of drug development and medical applications, these compounds are of interest as potential replacements for phthalate plasticizers in medical devices due to their lower toxicity profiles[5].
Their biocompatibility and low volatility make them candidates for use in:
-
Medical Devices: Tubing, blood bags, and other flexible PVC-based medical equipment.
-
Drug Delivery Systems: As a carrier for hydrophobic drugs to improve solubility and bioavailability[5]. Their non-polar nature makes them suitable for formulating lipid-based drug delivery systems.
-
Biocompatible Coatings: For implants and other medical devices to reduce inflammation and improve biocompatibility[5].
Toxicology and Metabolism
Specific toxicological data for this compound is scarce. Therefore, data from analogous compounds, primarily tri(2-ethylhexyl) trimellitate (TEHTM or TOTM), are used for a read-across assessment.
Table 3: Summary of Toxicological Data for Analogous Trimellitates
| Endpoint | Species | Route | Value | Compound | Reference |
| Acute Oral Toxicity | Rat | Gavage | LD50 > 2000 mg/kg | Triethylhexyl trimellitate | [6] |
| Dermal Irritation | - | - | Non-irritating (in formulation) | Trialkyl trimellitates | [6] |
| Developmental Toxicity | Rat | Gavage | NOAEL > 1000 mg/kg/day | Triethylhexyl trimellitate | [6] |
| Genotoxicity | - | - | Not genotoxic | Triethylhexyl trimellitate | [7] |
| Carcinogenicity | - | - | Not expected to be carcinogenic | Triethylhexyl trimellitate | [7] |
The metabolism of trialkyl trimellitates has been studied in both animals and humans. The primary metabolic pathway involves the hydrolysis of the ester bonds.
In rats administered tri(2-ethylhexyl) trimellitate orally, a significant portion is excreted unchanged in the feces, indicating low absorption[8]. The absorbed portion is metabolized via hydrolysis to its mono- and di-ester derivatives, as well as the corresponding alcohol (2-ethylhexanol) and its further metabolites[6][8].
A study in human volunteers who received an oral dose of TEHTM showed that the compound is hydrolyzed to its diester and monoester forms, which are the primary metabolites found in the blood[9]. The major urinary biomarker was identified as 2-mono-(2-ethylhexyl) trimellitate[9]. The study indicated a relatively low absorption rate and slow metabolism and excretion in humans[9].
Conclusion
This compound is a high molecular weight ester with properties that make it a potential candidate for applications in medical devices and drug delivery systems as a safer alternative to some traditional plasticizers. While specific data for this compound is limited, a read-across from analogous trimellitates suggests a low toxicity profile. The primary metabolic route is through hydrolysis of the ester linkages. Further research is warranted to fully characterize the properties and potential applications of this compound in the pharmaceutical and biomedical fields.
References
- 1. Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trihexyl benzene-1,2,4-tricarboxylate | C27H42O6 | CID 73718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C30H48O6) [pubchemlite.lcsb.uni.lu]
- 5. Buy Trioctyl benzene-1,2,4-tricarboxylate | 89-04-3 [smolecule.com]
- 6. cir-safety.org [cir-safety.org]
- 7. Screening assessment trimellitates group - Canada.ca [canada.ca]
- 8. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human metabolism and kinetics of tri-(2-ethylhexyl) trimellitate (TEHTM) after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Triheptyl benzene-1,2,4-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of Triheptyl benzene-1,2,4-tricarboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data from structurally similar molecules to provide a comparative context. Furthermore, detailed experimental protocols for determining key physical properties are outlined to assist in further research and characterization.
Data Presentation: Physical Properties
The following table summarizes the available quantitative data for this compound and its structural analogs. It is important to note that many of the values for the target compound are predicted, and data for analogous compounds are provided for estimation and comparison purposes.
| Property | This compound | Trihexyl benzene-1,2,4-tricarboxylate | Trioctyl benzene-1,2,4-tricarboxylate |
| Molecular Formula | C30H48O6[1][] | C27H42O6[3] | C33H54O6[4] |
| Molecular Weight | 504.70 g/mol [] | 462.6 g/mol [3] | 546.79 g/mol [4] |
| Physical State | Liquid (Predicted) | Liquid[3] | Liquid[4] |
| Boiling Point | Not available | Not available | 594.8°C at 760 mmHg[5] |
| Melting Point | Not available | Not available | Not available |
| Density | Not available | Not available | Not available |
| Solubility | Insoluble in water (Predicted) | Not available | Not available |
| XlogP (Predicted) | 10.1[1] | 8.5[3] | Not available |
Experimental Protocols
Detailed methodologies for determining the key physical properties of organic compounds like this compound are provided below. These are standard laboratory procedures that can be adapted for the specific compound.
Determination of Melting Point
The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of the solid compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (initially rapid, then slow, about 1-2°C per minute near the expected melting point).
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.[6][7][8][9]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or oil bath)
Procedure (Micro method using a Thiele tube):
-
A few drops of the liquid sample are placed in a small test tube.
-
A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and bubble out.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10][11][12][13]
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
-
Pipette
-
Thermometer
Procedure:
-
The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured using an analytical balance.
-
The pycnometer is filled with the liquid sample up to a calibrated mark, ensuring there are no air bubbles.
-
The mass of the pycnometer filled with the liquid is measured.
-
The temperature of the liquid is recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by its known volume.[14][15][16]
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For organic compounds, solubility is typically tested in a range of solvents of varying polarity.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Spatula or pipette
Procedure:
-
A small, measured amount of the solute (e.g., 10 mg of solid or 20 µL of liquid) is placed in a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.
-
The mixture is visually inspected to determine if the solute has dissolved completely. A clear solution with no visible particles indicates solubility.
-
This procedure is repeated with a range of solvents, typically including water, ethanol, diethyl ether, acetone, and a nonpolar solvent like hexane.[17][18][19][20][21]
Mandatory Visualization
The following diagram illustrates the logical relationship between the molecular structure of this compound and its key physical properties.
References
- 1. PubChemLite - this compound (C30H48O6) [pubchemlite.lcsb.uni.lu]
- 3. Trihexyl benzene-1,2,4-tricarboxylate | C27H42O6 | CID 73718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Trioctyl benzene-1,2,4-tricarboxylate | 89-04-3 [smolecule.com]
- 5. 89-04-3 | trioctyl benzene-1,2,4-tricarboxylate [chemindex.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. athabascau.ca [athabascau.ca]
- 10. phillysim.org [phillysim.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. newyorkacs.org [newyorkacs.org]
- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 16. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. organicagcentre.ca [organicagcentre.ca]
- 19. youtube.com [youtube.com]
- 20. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 21. quora.com [quora.com]
Unraveling the Biological Interactions of Triheptyl Benzene-1,2,4-tricarboxylate: A Toxicological and Industrial Perspective
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's mechanism of action is paramount. However, in the case of Triheptyl benzene-1,2,4-tricarboxylate and its closely related analogs, the existing body of scientific literature does not delineate a specific pharmacological mechanism of action in a therapeutic context. Instead, research has predominantly focused on its industrial applications as a plasticizer and its toxicological profile.
This compound, also known as triheptyl trimellitate, belongs to a class of compounds called trimellitates, which are esters of trimellitic acid.[1] These high molecular weight compounds are primarily utilized to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[2][3] Their low volatility and high thermal stability make them effective substitutes for some phthalate plasticizers in various applications, including cable insulation, automotive interiors, and even in some cosmetic formulations as skin-conditioning agents.[2][4]
From a biological standpoint, the available data centers on the toxicological assessment and metabolic fate of these compounds. Studies on related trimellitates, such as trioctyl trimellitate (TOTM), indicate a low order of acute toxicity.[3][5] The primary route of metabolism is expected to be hydrolysis, breaking down the ester bonds to form trimellitic acid and the corresponding alcohol, which are then excreted.[5][6]
One area of investigation has been the potential for trimellitates to induce peroxisome proliferation, a mechanism observed with some phthalate plasticizers.[6] Peroxisome proliferation is a process where the number of peroxisomes in a cell increases, and it has been linked to liver tumors in rodents. However, the relevance of this mode of action to humans is considered unlikely.[5] Studies comparing the effects of TOTM to the well-known phthalate DEHP have shown that TOTM produces less pronounced changes in liver cells.[5]
Due to the limited public data on specific molecular targets or signaling pathways, a detailed guide on the "core mechanism of action" in a pharmacological sense cannot be constructed. The mandatory requirements for quantitative data tables, detailed experimental protocols for key biological experiments, and diagrams of signaling pathways cannot be fulfilled as the foundational research identifying such mechanisms is not available in the public domain.
For drug development professionals, the initial step for a compound like this compound would be extensive screening to identify any potential biological activity. The logical workflow for such an investigation is outlined below.
Proposed Initial Screening Workflow
Caption: A logical workflow for the initial biological screening and mechanism of action studies of a novel compound.
References
- 1. Trimellitic acid - Wikipedia [en.wikipedia.org]
- 2. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]
- 3. Trioctyl Trimellitate | Alchemist Plasticizer [alchemist-plasticizer.com]
- 4. Buy Trioctyl benzene-1,2,4-tricarboxylate | 89-04-3 [smolecule.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. cir-safety.org [cir-safety.org]
Triheptyl Benzene-1,2,4-tricarboxylate: A Technical Review of an Uncharacterized Trimellitate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available scientific literature on triheptyl benzene-1,2,4-tricarboxylate. It is important to note that specific data for this compound is exceptionally scarce. Therefore, this document relies heavily on data from structurally similar trialkyl trimellitate esters, such as trioctyl trimellitate (TOTM) and triethylhexyl trimellitate (TEHTM), to infer potential properties, behaviors, and toxicological profiles. The primary application of these compounds is as plasticizers in the polymer industry, with some use in cosmetic formulations.[1] Their role in drug development is largely indirect, relating to their use in medical devices and as excipients in drug delivery systems.[2][3]
Physicochemical Properties and Data
Quantitative data for this compound is limited. The following table summarizes the available computed data and provides data for related, more extensively studied trialkyl trimellitates for comparative purposes.
| Property | This compound (Computed) | Trioctyl Benzene-1,2,4-tricarboxylate (TOTM) | Triethylhexyl Benzene-1,2,4-tricarboxylate (TEHTM) | Tri(tridecyl) Benzene-1,2,4-tricarboxylate (Computed) |
| Molecular Formula | C₃₀H₄₈O₆ | C₃₃H₅₄O₆ | C₃₃H₅₄O₆ | C₄₈H₈₄O₆[4] |
| Molecular Weight ( g/mol ) | 504.7 | 546.8 | 546.8 | 757.2[4] |
| LogP (Octanol/Water Partition Coefficient) | Not Available | Not Available | Not Available | 19.9[4] |
| Boiling Point (°C) | Not Available | Not Available | Not Available | Not Available |
| Melting Point (°C) | Not Available | Not Available | Not Available | Not Available |
| Vapor Pressure | Not Available | Not Available | Not Available | Not Available |
Synthesis and Manufacturing
The general synthesis of trialkyl benzene-1,2,4-tricarboxylates, including the triheptyl variant, is achieved through the esterification of trimellitic anhydride with the corresponding alcohol.[5][6] In the case of this compound, the reactants would be trimellitic anhydride and heptanol.
General Synthesis Workflow
Toxicological Profile
Specific toxicological data for this compound is not available. However, the broader class of high molecular weight trimellitate esters is generally considered to have low systemic toxicity.[7] They are expected to be largely inert with low dermal absorption due to their high molecular weights.[7]
The table below summarizes acute toxicity data for related trialkyl trimellitates.
| Compound | Test Type | Species | Route | LD50/LC50 | Reference |
| Tricaprylyl/capryl trimellitate | Acute Oral | Rat | Oral | > 5000 mg/kg | [1] |
| Triethylhexyl trimellitate | Acute Dermal | Rabbit | Dermal | > 2000 mg/kg | [1] |
| Triisodecyl trimellitate | Acute Oral | Rat | Oral | > 5000 mg/kg | [1] |
| Trimethyl 1,2,4-benzenetricarboxylate | Acute Oral | Rat | Oral | 12,232 mg/kg | [8] |
A reproductive and developmental toxicity study on triethylhexyl trimellitate in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day for males and 1000 mg/kg/day for females and offspring.[1]
Experimental Protocol: Acute Oral Toxicity Study (General)
The following is a generalized protocol based on studies of related trimellitates, such as the one described for trimethyl 1,2,4-benzenetricarboxylate.[8]
-
Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically of a single sex for initial studies.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
-
Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.
-
Dose Preparation: The test substance (trialkyl trimellitate) is prepared in a suitable vehicle (e.g., corn oil) to the desired concentrations.
-
Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing) and then daily for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Individual animal weights are recorded prior to dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical methods.
Mechanism of Action as a Plasticizer
Trialkyl trimellitates function as plasticizers by embedding themselves between polymer chains, thereby increasing the free volume and reducing intermolecular forces.[9][10] This leads to increased flexibility and reduced brittleness of the polymer.
Applications in Drug Development
The use of trialkyl trimellitates in drug development is primarily as plasticizers in medical-grade polymers and as components in transdermal drug delivery systems.[2][3][11] In these applications, they serve to improve the physical properties of the formulation, such as flexibility and drug release characteristics.[11] For instance, they can be incorporated into the matrix of a transdermal patch to enhance its adhesion and comfort.[11]
Some studies have investigated the biological effects of related compounds like TOTM, particularly in comparison to phthalate plasticizers.[12][13] These studies suggest that while TOTM may have some weak estrogenic activity, it is significantly less potent than di(2-ethylhexyl) phthalate (DEHP).[12][13] This has led to the consideration of trimellitates as safer alternatives to phthalates in medical devices.[14]
Conclusion and Future Directions
This compound is a largely uncharacterized compound. Based on the available data for structurally similar trialkyl trimellitates, it is likely to be a high molecular weight ester with low systemic toxicity, finding its primary application as a plasticizer. Its potential role in drug development is as an excipient to modify the physical properties of drug delivery systems.
Future research should focus on the synthesis and characterization of this compound to determine its specific physicochemical properties and toxicological profile. Further investigation into its potential as a plasticizer in pharmaceutical applications, particularly as a safer alternative to phthalates, is also warranted. Detailed studies on its biocompatibility and any potential endocrine-disrupting activity will be crucial for its consideration in medical devices and drug delivery systems.
References
- 1. cir-safety.org [cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tri(tridecyl) benzene-1,2,4-tricarboxylate | C48H84O6 | CID 3023588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Trimethyl 1,2,4-benzenetricarboxylate | C12H12O6 | CID 17159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. omicsonline.org [omicsonline.org]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Analysis of Triheptyl Benzene-1,2,4-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of triheptyl benzene-1,2,4-tricarboxylate, a high molecular weight plasticizer. The protocols are designed for researchers in materials science, environmental science, and drug development who are investigating the presence, migration, and potential biological effects of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | PubChem |
| Molecular Weight | 504.7 g/mol | PubChem |
| Predicted XlogP | 10.1 | PubChem |
| CAS Number | 1528-48-9 | ChemicalBook |
This table summarizes key physicochemical properties of this compound.
Analytical Techniques
The analysis of this compound can be effectively achieved using chromatographic techniques coupled with mass spectrometry. The high molecular weight and lipophilicity of the compound make Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) the methods of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the quantification of this compound, particularly in polymer matrices.
a) Sample Preparation (from Polymer Matrix)
-
Sample Comminution: Reduce the polymer sample into small pieces (e.g., 1-2 mm) to increase the surface area for extraction.
-
Solvent Extraction:
-
Weigh approximately 0.5 g of the comminuted sample into a glass vial.
-
Add 10 mL of a suitable organic solvent. A 1:1 mixture of hexane and acetone is effective for extracting trimellitate esters from PVC.[1]
-
For other polymer matrices, solvents such as dichloromethane or toluene can be used.
-
-
Extraction Enhancement:
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the vial in an ultrasonic bath for 30-60 minutes at 50°C to enhance extraction efficiency.[1]
-
-
Sample Cleanup and Concentration:
-
After extraction, filter the solvent extract using a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated phthalate or another high molecular weight ester not present in the sample) for accurate quantification.
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
-
GC Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 310°C.[2]
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp: 10°C/min to 320°C.[2]
-
Hold at 320°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150°C.
-
MS Transfer Line Temperature: 310°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
-
Suggested SIM ions: Based on the fragmentation of similar trimellitates, monitor for characteristic ions. For trioctyl trimellitate, m/z 305.05 is a key quantitative ion.[3] For triheptyl trimellitate, characteristic fragment ions should be determined by analyzing a pure standard.
-
The following table presents representative method validation data for the analysis of trimellitate esters based on similar compounds.
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (Recovery) | 85 - 110% |
| Precision (RSD) | < 15% |
This table provides typical performance characteristics for the GC-MS analysis of trimellitate esters.
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
HPLC-MS/MS is a highly sensitive and selective method, particularly suitable for the analysis of this compound in biological matrices and aqueous samples.
a) Sample Preparation (from Aqueous or Biological Matrix)
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the sample (e.g., plasma, urine, or aqueous extract), add 3 mL of a suitable extraction solvent such as hexane or a mixture of hexane and ethyl acetate (e.g., 3:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Solid-Phase Extraction (SPE):
-
Alternatively, use a C18 SPE cartridge.
-
Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 5 mL of the sample onto the cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
Elute the analyte with 3 mL of acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic layer or SPE eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
Internal Standard: Add an appropriate internal standard prior to extraction for accurate quantification.
b) HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
HPLC Column: C8 or C18 column (e.g., 50 mm x 2.1 mm, 5 µm).[4]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with 80% B, hold for 1 minute.
-
Increase to 100% B over 5 minutes.
-
Hold at 100% B for 3 minutes.
-
Return to initial conditions and equilibrate for 2 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 4000 V
-
Nebulizer Pressure: 45 psi
-
Drying Gas Flow: 10 L/min
-
Gas Temperature: 325°C
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions should be optimized by infusing a standard solution of this compound.
The following table presents representative method validation data for the analysis of a similar trimellitate ester (trioctyl trimellitate) in a biological matrix.[4]
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Linear Range | 1.0 - 500 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 10% |
This table provides typical performance characteristics for the HPLC-MS/MS analysis of trimellitate esters.
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Potential Biological Signaling Pathway Interaction
Some trimellitate esters have been shown to exhibit weak estrogenic activity, potentially through interaction with the estrogen receptor (ER). This interaction can trigger a signaling cascade that may lead to endocrine disruption.
Estrogen Receptor-Mediated Signaling Pathway
The classical genomic pathway for estrogen receptor activation is a likely mechanism through which trimellitate esters may exert their biological effects.
Caption: Potential estrogen receptor-mediated signaling pathway for triheptyl trimellitate.
References
- 1. agilent.com [agilent.com]
- 2. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 3. CN106248846A - A kind of measure the detection method of plasticizer trioctyl trimellitate (TOTM) in plastic - Google Patents [patents.google.com]
- 4. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Triheptyl benzene-1,2,4-tricarboxylate
These application notes provide a comprehensive guide for the determination of Triheptyl benzene-1,2,4-tricarboxylate using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction
This compound, also known as triheptyl trimellitate, belongs to the class of trimellitate esters. These compounds are commonly used as plasticizers in various polymers, including those used in medical devices and packaging materials.[1][2] The analysis of these compounds is crucial for quality control, stability studies, and for monitoring their potential migration from plastic materials. HPLC is a widely used technique for the analysis of plasticizers due to its sensitivity, specificity, and versatility.[3][4]
This document outlines a proposed HPLC method for the analysis of this compound, based on established methods for structurally similar compounds such as trihexyl and trioctyl trimellitates.[5][6]
Data Presentation: HPLC Methods for Related Trimellitate Esters
The following table summarizes HPLC conditions used for the analysis of compounds structurally related to this compound. This data can serve as a reference for method development and optimization.
| Analyte | Column | Mobile Phase | Detection | Reference |
| Trihexyl benzene-1,2,4-tricarboxylate | Newcrom R1 (Reversed Phase) | Acetonitrile, Water, and Phosphoric Acid | UV/MS | [5] |
| Trimellitic Anhydride and Trimellitic Acid | Newcrom B (Mixed-Mode) | Acetonitrile, Water, and Formic Acid | UV (250 nm) or ESI- | [1] |
| Mellitic Acid and Trimellitic Acid | Newcrom BH (Reversed-Phase) | Water, Acetonitrile, and Sulfuric Acid | UV (220 nm) | [7] |
| Tri-(2-ethylhexyl) trimellitate (TOTM) | Reversed-Phase Core Shell | Not specified | ESI-tandem mass spectrometry | [6] |
Experimental Protocols
This section provides a detailed protocol for a proposed Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound.
1. Materials and Reagents
-
This compound standard (purity ≥98%)
-
HPLC-grade Acetonitrile (MeCN)
-
HPLC-grade Water
-
Phosphoric Acid (H₃PO₄), analytical grade
-
Methanol (for sample preparation)
2. Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD). A mass spectrometer (MS) can also be used for more selective detection.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
3. Chromatographic Conditions (Proposed)
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B).
-
Gradient Program:
-
0-2 min: 70% A
-
2-15 min: 70% to 95% A
-
15-20 min: 95% A
-
20.1-25 min: 70% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (based on the aromatic structure of the molecule). A full UV scan (200-400 nm) is recommended to determine the optimal wavelength.
-
Injection Volume: 10 µL
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30 Acetonitrile:Water with 0.1% Phosphoric Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
The sample preparation method will depend on the matrix.
-
For pure substance or raw material: Dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range.
-
For polymer samples:
-
Weigh a representative portion of the polymer sample.
-
Extract the plasticizer using a suitable solvent like tetrahydrofuran (THF) or dichloromethane, followed by precipitation of the polymer with a non-solvent like methanol.
-
Alternatively, use solvent extraction (e.g., Soxhlet extraction) with an appropriate solvent.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
6. Method Validation
For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Ensure that there are no interfering peaks from the matrix at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determine the recovery of the analyte from a spiked matrix.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualization of the HPLC Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
References
- 1. HPLC Method for Analysis of Trimellitic Anhydride and Trimellitic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. solechem.eu [solechem.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Trihexyl benzene-1,2,4-tricarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Isomeric separation and quantitation of di-(2-ethylhexyl) trimellitates and mono-(2-ethylhexyl) trimellitates in blood by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Application Note: Analysis of Triheptyl benzene-1,2,4-tricarboxylate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of Triheptyl benzene-1,2,4-tricarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a high molecular weight plasticizer used in various polymer formulations. Ensuring its purity and monitoring its presence in materials is crucial for quality control and safety assessment. The methodology presented herein is adapted from established protocols for structurally similar long-chain alkyl trimellitates, such as Trioctyl trimellitate (TOTM), due to the limited availability of specific analytical methods for the target compound. This document provides detailed procedures for sample preparation, GC-MS instrument parameters, and data analysis, and includes predicted mass spectral information for the identification of this compound.
Introduction
This compound is a member of the trimellitate ester family, which is increasingly used as a substitute for phthalate-based plasticizers in various applications, including medical devices and food packaging. The analysis of these plasticizers is essential to assess their migration from polymer matrices and to ensure product safety and compliance with regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of semi-volatile organic compounds like this compound. Its high sensitivity and specificity make it an ideal choice for analyzing complex matrices.
Experimental Protocols
Sample Preparation (Solvent Extraction from a Polymer Matrix)
This protocol describes the extraction of this compound from a solid polymer sample.
Materials:
-
Polymer sample
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Analytical balance
Procedure:
-
Weigh approximately 1 gram of the polymer sample, accurately recorded, and cut it into small pieces (approx. 2x2 mm).
-
Place the polymer pieces into a 20 mL glass vial.
-
Add 10 mL of dichloromethane to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Place the vial in an ultrasonic bath for 30 minutes at room temperature.
-
Allow the polymer to soak in the solvent for 24 hours at room temperature to facilitate the extraction of the plasticizer.
-
After extraction, carefully transfer the dichloromethane extract into a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
Centrifuge the sample at 3000 rpm for 5 minutes to pellet any suspended particles.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean GC vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These are based on methods for similar high molecular weight esters and may require optimization for your specific instrumentation.[1]
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Mode | Splitless |
| Injector Temperature | 310 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 180 °C, hold for 2 minutes- Ramp: 10 °C/min to 320 °C- Final Hold: Hold at 320 °C for 10 minutes |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| MS System | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan |
| Scan Range | 50 - 600 m/z |
| Solvent Delay | 5 minutes |
Data Presentation
Predicted Mass Fragmentation and Quantitative Data
Due to the absence of publicly available mass spectra for this compound, a predicted fragmentation pattern is presented based on the general fragmentation of alkyl trimellitate esters. The primary fragmentation is expected to occur at the ester linkages.
Table 3: Predicted Key Mass Fragments for this compound (C₃₀H₄₈O₆, MW: 504.7 g/mol )
| m/z | Predicted Fragment Ion |
| 504 | [M]+ (Molecular Ion) |
| 405 | [M - C₇H₁₅]+ (Loss of a heptyl radical) |
| 389 | [M - OC₇H₁₅]+ (Loss of a heptyloxy radical) |
| 291 | [M - 2 x C₇H₁₅O]+ (Loss of two heptyloxy groups) |
| 192 | [C₆H₃(COOH)₃]+ (Trimellitic acid radical cation) |
| 149 | [C₆H₄(CO)₂O]+ (Phthalic anhydride-like fragment) |
| 99 | [C₇H₁₅]+ (Heptyl cation) |
Table 4: Illustrative Quantitative Analysis Data
The following table presents hypothetical quantitative data for illustrative purposes. A calibration curve should be prepared using a certified standard of this compound to obtain accurate quantitative results.
| Sample ID | Concentration (µg/mL) | Peak Area |
| Standard 1 | 1.0 | 50,000 |
| Standard 2 | 5.0 | 255,000 |
| Standard 3 | 10.0 | 510,000 |
| Standard 4 | 25.0 | 1,275,000 |
| Standard 5 | 50.0 | 2,550,000 |
| Sample A | To be determined | 765,000 |
| Sample B | To be determined | 1,530,000 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of the analyte.
References
Application Note: Predicted NMR Spectroscopic Analysis of Triheptyl benzene-1,2,4-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptyl benzene-1,2,4-tricarboxylate is a synthetic organic compound with potential applications in various fields, including its use as a plasticizer and in materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a predicted ¹H and ¹³C NMR analysis of this compound based on established principles of NMR spectroscopy for substituted aromatic compounds. Additionally, a detailed protocol for acquiring NMR spectra of this compound is outlined.
Predicted NMR Data
Due to the absence of specific experimental NMR data for this compound in the public domain, the following chemical shifts are predicted based on the analysis of analogous structures and known substituent effects in benzene derivatives.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the heptyl chains. The aromatic region will display a complex splitting pattern due to the asymmetric substitution of the benzene ring.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic H (H-3, H-5, H-6) | 7.5 - 8.5 | Multiplet | 3H |
| Methylene (-OCH₂-) | 4.1 - 4.4 | Triplet | 6H |
| Methylene (-OCH₂CH₂-) | 1.6 - 1.8 | Quintet | 6H |
| Methylene (-(CH₂)₄-) | 1.2 - 1.5 | Multiplet | 24H |
| Methyl (-CH₃) | 0.8 - 1.0 | Triplet | 9H |
Note: Predicted values are relative to a TMS standard at 0 ppm.
Predicted ¹³C NMR Data
The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbons of the ester groups, and the carbons of the heptyl chains.[3]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 164 - 168 |
| Aromatic C (quaternary) | 130 - 135 |
| Aromatic C-H | 128 - 132 |
| Methylene (-OCH₂-) | 65 - 70 |
| Methylene (-CH₂-) | 22 - 32 |
| Methyl (-CH₃) | 13 - 15 |
Note: Predicted values are relative to a TMS standard at 0 ppm.
Experimental Protocol: NMR Spectroscopy of this compound
This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4] Chloroform-d is a common choice for its ability to dissolve many organic compounds.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time (AQ): Approximately 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure of this compound.
References
Application Notes and Protocols: Triheptyl Benzene-1,2,4-tricarboxylate in Polymers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction:
Triheptyl benzene-1,2,4-tricarboxylate, a type of trimellitate ester, is a high-molecular-weight plasticizer utilized to enhance the flexibility, durability, and thermal stability of various polymers. While specific data for the "triheptyl" variant is limited in publicly available literature, extensive research on the closely related trioctyl trimellitate (TOTM) provides a strong basis for understanding its applications and performance.[1][2][3] This document will leverage the well-established data for TOTM as a representative model for this compound, outlining its primary applications, mechanisms of action, and relevant experimental protocols.
The primary application of these trimellitate esters is as a plasticizer in polyvinyl chloride (PVC) formulations, particularly for applications demanding high-temperature resistance and low volatility.[1][2][3] They are considered a safer alternative to phthalate-based plasticizers in sensitive applications such as medical devices and food packaging.[3]
Key Applications:
-
Wire and Cable Insulation: Due to its excellent thermal stability and low volatility, it is a preferred plasticizer for high-temperature rated electrical cables, preventing the insulation from becoming brittle and cracking.[3]
-
Automotive Interiors: Used in components like dashboards and door panels to maintain flexibility and prevent degradation from heat and UV exposure.[3]
-
Medical Devices: Its low migration potential makes it suitable for use in medical tubing, blood bags, and other devices where leaching of plasticizers is a critical concern.[1][3]
-
High-Performance Coatings and Adhesives: Contributes to the flexibility and longevity of coatings and adhesives in demanding environments.[1]
Mechanism of Action
This compound functions as a primary plasticizer by embedding its molecules between the polymer chains, typically PVC. This process disrupts the close packing of the polymer chains and reduces the intermolecular forces (van der Waals forces) between them. The bulky and flexible alkyl chains of the trimellitate create free volume, which increases the mobility of the polymer chains, thereby lowering the glass transition temperature (Tg) and imparting flexibility to the material.[1]
The ester groups on the trimellitate molecule can form dipole-dipole interactions with the polar C-Cl bonds in PVC, which enhances compatibility and reduces the likelihood of the plasticizer migrating out of the polymer matrix over time.[1]
Quantitative Data Summary
The following tables summarize key performance data for trimellitate plasticizers, based on studies with the closely related Trioctyl Trimellitate (TOTM).
Table 1: Physical and Thermal Properties
| Property | Value | Reference |
| Molecular Weight | ~504.7 g/mol (for Triheptyl) | [] |
| Molecular Formula | C30H48O6 (for Triheptyl) | [] |
| Boiling Point | ~414 °C (for Trioctyl) | [3][5] |
| Flash Point | ~260 °C (closed cup) (for Trioctyl) | [3] |
| Density at 20°C | ~0.99 g/mL (for Trioctyl) | [3] |
| Water Solubility | Practically insoluble | [3] |
Table 2: Performance in PVC
| Parameter | Value | Conditions | Reference |
| Migration Loss | <2% | In mineral oil at 70°C for 30 days | [1] |
| Activation Energy for Diffusion | 58 kJ/mol | Calculated from temperature-dependent FTIR data | [1] |
Experimental Protocols
Protocol 1: Evaluation of Plasticizer Migration
Objective: To quantify the migration of this compound from a polymer matrix into a liquid medium. This protocol is based on gravimetric analysis.
Materials:
-
PVC sheets plasticized with a known concentration of this compound.
-
Extraction medium (e.g., mineral oil, ethanol, or a food simulant).
-
Analytical balance (accurate to 0.1 mg).
-
Constant temperature oven or water bath.
-
Beakers or flasks.
-
Forceps.
-
Lint-free wipes.
Procedure:
-
Sample Preparation: Cut the plasticized PVC sheet into specimens of known dimensions (e.g., 5 cm x 5 cm).
-
Initial Weighing: Accurately weigh each specimen using the analytical balance. Record this as the initial weight (W_initial).
-
Immersion: Place each specimen in a beaker containing a sufficient volume of the extraction medium to ensure complete immersion.
-
Incubation: Place the beakers in a constant temperature oven or water bath set to the desired test temperature (e.g., 70°C).
-
Extraction: Leave the specimens in the medium for a specified duration (e.g., 30 days), with periodic sampling points if a time-course study is desired.
-
Sample Removal and Cleaning: At each time point, carefully remove the specimens from the medium using forceps. Gently wipe the surface with a lint-free cloth to remove any residual liquid.
-
Final Weighing: Allow the specimens to equilibrate to room temperature and then reweigh them. Record this as the final weight (W_final).
-
Calculation of Migration Loss: Migration Loss (%) = [(W_initial - W_final) / W_initial] * 100
Protocol 2: Determination of Polymer-Plasticizer Interaction via FTIR Spectroscopy
Objective: To qualitatively assess the interaction between the this compound and the polymer matrix by observing shifts in the infrared absorption bands.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Plasticized polymer film.
-
Unplasticized polymer film (as a control).
-
Pure plasticizer (as a control).
Procedure:
-
Background Spectrum: Record a background spectrum on the clean ATR crystal.
-
Sample Analysis:
-
Place the unplasticized polymer film on the ATR crystal and record its spectrum.
-
Place a drop of the pure plasticizer on the ATR crystal and record its spectrum.
-
Place the plasticized polymer film on the ATR crystal and ensure good contact. Record its spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks for the plasticizer (e.g., the carbonyl C=O stretch of the ester groups, typically around 1720-1740 cm⁻¹).
-
Identify the characteristic peaks for the polymer (e.g., the C-Cl stretch in PVC, around 600-700 cm⁻¹).
-
Compare the spectra of the pure components with that of the plasticized film. A shift in the peak position or a change in the peak shape of the plasticizer's carbonyl group in the plasticized film can indicate dipole-dipole interactions with the polymer.[1]
-
Visualizations
Caption: Mechanism of polymer plasticization.
Caption: Workflow for plasticizer migration testing.
References
Application Notes and Protocols: Triheptyl Benzene-1,2,4-tricarboxylate as a Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptyl benzene-1,2,4-tricarboxylate is a high molecular weight plasticizer belonging to the trimellitate ester class. These plasticizers are known for their excellent thermal stability, low volatility, and high resistance to migration, making them suitable for demanding applications. While specific experimental data for this compound is limited in publicly available literature, its properties and performance can be largely inferred from its close structural analog, Trioctyl benzene-1,2,4-tricarboxylate (TOTM or Tris(2-ethylhexyl) trimellitate), a widely studied and commercially significant plasticizer.
This document provides an overview of the anticipated properties and applications of this compound, with comparative data from TOTM. It also includes detailed protocols for the evaluation of its performance as a plasticizer in polymer formulations, particularly in Polyvinyl Chloride (PVC).
Physicochemical Properties
The properties of this compound are expected to be similar to other long-chain alkyl trimellitates. Key characteristics include high boiling and flash points, low vapor pressure, and poor water solubility. These attributes contribute to its permanence in the polymer matrix.
Table 1: Physicochemical Properties of this compound and a Comparative Analog.
| Property | This compound | Trioctyl benzene-1,2,4-tricarboxylate (TOTM) |
| Molecular Formula | C30H48O6[][2] | C33H54O6[3][4] |
| Molecular Weight | 504.70 g/mol [] | 546.78 g/mol [3] |
| Appearance | Expected to be a clear, oily liquid | Clear to pale yellowish, oily liquid[5] |
| Specific Gravity @ 25°C | Data not available | 0.985 - 0.991[3] |
| Refractive Index @ 25°C | Data not available | 1.478 - 1.488[3] |
| Acid Value (mg KOH/g) | Data not available | 0.20 Maximum[3] |
| Moisture (%) | Data not available | 0.1 Maximum[3] |
Applications in Polymer Formulations
This compound is anticipated to be an effective plasticizer for various polymers, most notably PVC. Its high permanence makes it suitable for applications requiring long service life and resistance to extraction by solvents, oils, and aqueous solutions.
Potential Applications:
-
Wire and Cable Insulation: The high thermal stability and excellent electrical insulating properties expected of this plasticizer make it a strong candidate for high-temperature wire and cable applications.[4][5]
-
Automotive Interiors: Its low volatility would minimize fogging on interior surfaces and contribute to a more durable and long-lasting interior trim, seating, and dashboard.[3][5]
-
Medical Devices: Given the low migration characteristics of similar trimellitates like TOTM, this compound could be a suitable candidate for medical tubing, blood bags, and other devices where patient safety is paramount.[4][6] TOTM has been shown to have a significantly lower migration rate into blood compared to DEHP, a commonly used phthalate plasticizer.[7]
-
Gaskets and Seals: Its resistance to extraction would be beneficial in gaskets and seals that come into contact with oils and other fluids.[3]
Performance Characteristics (Based on Analog Data)
The performance of this compound as a plasticizer is expected to be comparable to that of TOTM. The addition of such plasticizers to a rigid polymer like PVC increases its flexibility and workability.
Table 2: Expected Performance of this compound in PVC (based on TOTM data).
| Performance Metric | Expected Outcome for this compound |
| Plasticizer Efficiency | Good: Will effectively increase the flexibility and lower the glass transition temperature (Tg) of PVC. |
| Thermal Stability | Excellent: High resistance to degradation at elevated temperatures during processing and end-use. |
| Volatility | Very Low: Minimal plasticizer loss over time, leading to longer product lifespan. |
| Migration Resistance | Excellent: Low tendency to migrate to the surface or into contacting materials. Studies on TOTM show significantly lower leaching compared to phthalates like DEHP.[7][8][9] |
| Extraction Resistance | High: Resistant to extraction by water, oils, and other solvents. |
| Low-Temperature Flexibility | Good: Will impart flexibility at low temperatures, though potentially slightly less effective than some lower molecular weight plasticizers.[10] |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound as a plasticizer in a polymer matrix such as PVC.
Protocol for Preparation of Plasticized PVC Sheets
This protocol describes the preparation of PVC sheets with varying concentrations of this compound for subsequent testing.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for test specimens
Procedure:
-
Compounding:
-
Pre-mix the PVC resin, thermal stabilizer, and lubricant in a high-speed mixer.
-
Add the desired amount of this compound (e.g., 30, 40, 50 parts per hundred resin - phr).
-
Continue mixing until a homogeneous powder blend is obtained.
-
-
Milling:
-
Set the temperature of the two-roll mill to 160-170°C.
-
Gradually add the PVC compound to the mill and allow it to form a continuous sheet.
-
Mill the compound for 5-10 minutes to ensure homogeneity.
-
-
Molding:
-
Cut the milled sheet into pieces that fit the mold dimensions.
-
Place the pieces in the mold and preheat in the hydraulic press at 170-180°C for 5 minutes under low pressure.
-
Apply high pressure (e.g., 10 MPa) for 5 minutes.
-
Cool the mold under pressure to room temperature.
-
Remove the molded PVC sheet.
-
-
Conditioning:
-
Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
Protocol for Evaluation of Mechanical Properties
This protocol outlines the testing of the mechanical properties of the prepared PVC sheets according to ASTM standards.
Materials and Equipment:
-
Conditioned PVC test specimens
-
Universal Testing Machine (UTM) with appropriate grips and load cell
-
Durometer for hardness testing
Procedure:
-
Tensile Testing (ASTM D638):
-
Cut dumbbell-shaped specimens from the conditioned sheets.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.
-
Record the load and elongation data.
-
Calculate Tensile Strength, Elongation at Break, and Modulus of Elasticity.
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore A or Shore D durometer, depending on the material's hardness.
-
Place the PVC sheet on a hard, flat surface.
-
Press the durometer foot firmly onto the specimen and record the reading after a specified time (e.g., 1 second).
-
Take at least five readings at different locations and calculate the average. A recent study showed an inverse correlation between the level of TOTM plasticizer and the hardness of PVC.[11]
-
Table 3: Hypothetical Mechanical Properties of PVC Plasticized with this compound.
| Property | 30 phr | 40 phr | 50 phr |
| Tensile Strength (MPa) | Expected to decrease with increasing plasticizer content.[12][13] | Data not available | Data not available |
| Elongation at Break (%) | Expected to increase with increasing plasticizer content.[12][13] | Data not available | Data not available |
| 100% Modulus (MPa) | Expected to decrease with increasing plasticizer content. | Data not available | Data not available |
| Hardness (Shore A) | Expected to decrease with increasing plasticizer content.[11] | Data not available | Data not available |
Protocol for Determination of Plasticizer Migration
This protocol describes a method to quantify the migration of the plasticizer from the PVC matrix into a solvent, based on ASTM D1239.
Materials and Equipment:
-
Conditioned PVC test specimens of known weight and surface area
-
Extraction solvent (e.g., n-hexane, ethanol/water mixture)
-
Glass containers with lids
-
Analytical balance
-
Oven
Procedure:
-
Weigh the conditioned PVC specimens accurately (W_initial).
-
Immerse the specimens in the chosen solvent in a sealed glass container. Ensure the entire surface is in contact with the solvent.
-
Store the container at a specified temperature (e.g., 23°C or 40°C) for a defined period (e.g., 24 hours, 72 hours, 10 days).
-
After the immersion period, remove the specimens from the solvent.
-
Gently wipe the surface of the specimens to remove excess solvent.
-
Dry the specimens in an oven at a temperature that will not cause degradation (e.g., 50°C) until a constant weight is achieved (W_final).
-
Calculate the weight loss due to migration: Migration (%) = [(W_initial - W_final) / W_initial] x 100
Studies on TOTM have shown that its migration is significantly lower than that of DEHP in various simulants.[7][9]
Protocol for Thermogravimetric Analysis (TGA)
This protocol is for assessing the thermal stability and volatility of the plasticizer and the plasticized PVC.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen or air supply
-
Small sample pans (e.g., aluminum or platinum)
-
Microbalance
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the plasticizer or the plasticized PVC into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at different percentages of weight loss (e.g., T5%, T10%, T50%).
Toxicological and Biocompatibility Considerations
Synthesis of this compound
A general method for the synthesis of trimellitate esters involves the esterification of trimellitic anhydride with the corresponding alcohol.
Reaction Scheme:
Trimellitic Anhydride + 3 Heptanol → this compound + 2 H₂O
General Protocol:
-
Charge a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap with trimellitic anhydride, an excess of heptanol, and an esterification catalyst (e.g., p-toluenesulfonic acid or a titanate catalyst).
-
Heat the mixture to the reaction temperature (typically 180-220°C) and remove the water of reaction by azeotropic distillation.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture.
-
Once the desired conversion is achieved, neutralize the catalyst.
-
Remove the excess heptanol by vacuum distillation.
-
Purify the crude product by washing with an alkaline solution followed by water, and then dry under vacuum.
Conclusion
This compound holds promise as a high-performance plasticizer with properties likely similar to other long-chain trimellitates such as TOTM. Its expected low volatility, high thermal stability, and excellent migration resistance make it a suitable candidate for demanding applications in the automotive, wire and cable, and potentially medical industries. The provided protocols offer a framework for the systematic evaluation of its performance and characteristics. Further research is necessary to generate specific quantitative data for this compound to fully validate its potential.
References
- 2. PubChemLite - this compound (C30H48O6) [pubchemlite.lcsb.uni.lu]
- 3. Trioctyl Trimellitate (TOTM) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 4. gst-chem.com [gst-chem.com]
- 5. Trioctyl Trimellitate | Alchemist Plasticizer [alchemist-plasticizer.com]
- 6. nbinno.com [nbinno.com]
- 7. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Migrability of PVC plasticizers from medical devices into a simulant of infused solutions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. vosenbon.en.made-in-china.com [vosenbon.en.made-in-china.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. worldresearchlibrary.org [worldresearchlibrary.org]
- 14. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]
Application Note: Hypothetical Use of Triheptyl Benzene-1,2,4-Tricarboxylate in Advanced Drug Delivery
Topic: Use of Triheptyl benzene-1,2,4-tricarboxylate in Drug Delivery Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note is a hypothetical construct. As of the current date, there is no established body of research detailing the use of this compound specifically in drug delivery systems. This document is intended to serve as a conceptual framework for researchers, based on the known properties of this molecule as a trimellitate ester and the established roles of similar compounds, such as plasticizers, in pharmaceutical formulations.[1][2][3][4][5][6]
Introduction
This compound is a trimellitate ester, a class of compounds recognized for their utility as plasticizers in various industrial applications.[7][8][9] These esters are synthesized by reacting trimellitic anhydride with alcohols.[9] While extensive data on their use in high-temperature lubricant formulations exists, their potential in pharmaceuticals is an emerging area of exploration.[9][10] Plasticizers are crucial in pharmaceutical sciences for their ability to enhance the flexibility of polymer films and modulate drug release profiles in various drug delivery systems.[1][2][3][11]
This application note proposes a hypothetical use of this compound as a lipidic excipient in the formulation of Solid Lipid Nanoparticles (SLNs) for the transdermal delivery of a poorly water-soluble anti-inflammatory drug, "Flexofen." The lipophilic nature and potential biocompatibility of this compound could make it a suitable candidate for creating a stable nanoparticle matrix, enhancing drug solubility, and facilitating skin permeation.
Proposed Application: Solid Lipid Nanoparticles for Transdermal Delivery
2.1. Rationale
The transdermal delivery of "Flexofen" is limited by its poor aqueous solubility and low permeability through the stratum corneum. Encapsulating "Flexofen" within SLNs composed of this compound as a core lipid matrix could address these challenges by:
-
Enhancing Drug Solubility: The lipophilic nature of the trimellitate ester can solubilize "Flexofen."
-
Improving Skin Permeation: The nanometric size of the particles and the lipidic nature of the carrier can facilitate deeper penetration into the skin layers.
-
Providing Controlled Release: The solid lipid matrix can offer a sustained release of the encapsulated drug.
2.2. Molecular Structure
Caption: Molecular structure of this compound.
Experimental Protocols
3.1. Preparation of "Flexofen"-Loaded SLNs
This protocol describes the preparation of "Flexofen"-loaded SLNs using a high-shear homogenization and ultrasonication method.
Materials:
-
This compound (Lipid Matrix)
-
"Flexofen" (Active Pharmaceutical Ingredient - API)
-
Poloxamer 188 (Surfactant)
-
Soy Lecithin (Co-surfactant)
-
Ultrapure Water
Protocol:
-
Lipid Phase Preparation:
-
Melt this compound at 5-10°C above its melting point.
-
Dissolve "Flexofen" and Soy Lecithin in the molten lipid under constant stirring to form a clear lipid phase.
-
-
Aqueous Phase Preparation:
-
Dissolve Poloxamer 188 in ultrapure water and heat to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Immediately subject the coarse emulsion to probe ultrasonication for 10 minutes (with 5-second on/off cycles to prevent overheating) to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow for the solidification of the lipid matrix and the formation of SLNs.
-
-
Purification:
-
(Optional) Centrifuge the SLN dispersion to remove any unentrapped drug or excess surfactant.
-
References
- 1. Pharmaceutical plasticizers for drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Pharmaceutical Plasticizers for Drug Delivery Systems | Bentham Science [eurekaselect.com]
- 5. cir-safety.org [cir-safety.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Trimellitate Esters | Emery Oleochemicals [emeryoleo.com]
- 8. cnlubricantadditive.com [cnlubricantadditive.com]
- 9. TRIMELLITATES [pacificspecialityoils.com]
- 10. Priolube™ | Synthetic Esters | Cargill | Cargill [cargill.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Triheptyl Benzene-1,2,4-tricarboxylate in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Triheptyl benzene-1,2,4-tricarboxylate, a high-molecular-weight aromatic ester with significant potential in material science. Due to the limited availability of specific experimental data for this compound, this document leverages data from its close structural analog, Trioctyl benzene-1,2,4-tricarboxylate (Trioctyl trimellitate or TOTM), to provide insights into its properties, applications, and relevant experimental protocols.
Introduction and Physicochemical Properties
This compound (CAS No. 1528-48-9) is a member of the trialkyl trimellitate family of compounds.[] These esters are recognized for their excellent performance as plasticizers in various polymers, offering high thermal stability, low volatility, and minimal migration.[2][3] Its molecular formula is C₃₀H₄₈O₆, with a molecular weight of 504.7 g/mol .[]
Table 1: Physicochemical Properties of this compound and its Analog, Trioctyl Trimellitate (TOTM)
| Property | This compound | Trioctyl Trimellitate (TOTM) (Analog) | Reference |
| CAS Number | 1528-48-9 | 3319-31-1 | [][2] |
| Molecular Formula | C₃₀H₄₈O₆ | C₃₃H₅₄O₆ | [][2] |
| Molecular Weight ( g/mol ) | 504.7 | 546.78 | [][2] |
| Appearance | - | Clear, colorless to pale yellow viscous liquid | [2][4] |
| Density (g/cm³ at 25°C) | Predicted: ~0.99 | 0.984 - 0.991 | [2][3][5] |
| Boiling Point (°C) | - | >400 | [4] |
| Flash Point (°C) | - | 240 - 263 (closed cup) | [5][6] |
| Water Solubility | Predicted: Insoluble | Insoluble | [2][3] |
| Organic Solvent Solubility | - | Soluble in alcohols, ethers, benzene, acetone | [3] |
| Predicted XlogP | 10.1 | - | [7] |
Applications in Material Science
Based on the properties of analogous trialkyl trimellitates, this compound is expected to be an excellent high-performance plasticizer and a valuable component in various advanced materials.
-
High-Performance Polymers: The primary application is as a plasticizer for polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability, particularly in applications requiring high-temperature resistance.[2][8] Its low volatility ensures the longevity of the plasticized material, preventing brittleness over time.[2]
-
Medical Devices: Due to its anticipated low migration and biocompatibility, it is a promising candidate for use in medical-grade polymers, such as tubing, blood bags, and other devices that require sterilization.[4][9][10] Studies on TOTM have shown significantly lower leaching compared to traditional phthalate plasticizers.[10]
-
Wire and Cable Insulation: The excellent thermal stability and electrical properties of trialkyl trimellitates make them suitable for insulating high-temperature wires and cables.[8][9]
-
Automotive Interiors: Its resistance to high temperatures and low volatility are advantageous for components in automotive interiors, such as dashboards and gaskets.[2][5]
-
Lubricants and Greases: Trimellitate esters are used as base stocks in high-temperature lubricant formulations, including engine oils and chain oils, due to their high flash points and oxidative stability.[11][12]
-
Cosmetics: Structurally similar compounds function as skin conditioning agents and emollients in cosmetic formulations.[13][14]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound and its application as a plasticizer, based on established methods for similar compounds.
3.1. Synthesis of this compound
This protocol is adapted from the general esterification process for trialkyl trimellitates.[15][16]
Materials:
-
Trimellitic anhydride
-
n-Heptanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or a titanate catalyst)
-
Toluene (as an azeotropic solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine trimellitic anhydride and a stoichiometric excess of n-heptanol (approximately 3.3 equivalents).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the esterification reaction.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene and excess n-heptanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
3.2. Characterization of this compound
The structure and purity of the synthesized ester can be confirmed using spectroscopic methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum will show characteristic peaks for the ester carbonyl groups (C=O) around 1720-1740 cm⁻¹ and aromatic C-H stretching.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the protons of the heptyl chains.[17][19]
3.3. Evaluation of Plasticizer Performance in PVC
The following are standard test methods to evaluate the effectiveness of this compound as a plasticizer in PVC.
Table 2: Standard Protocols for Plasticizer Evaluation
| Test | Standard Method | Description |
| Plasticizer Efficiency | ASTM D2284 | Measures the tensile properties (tensile strength, elongation at break, and modulus of elasticity) of PVC compositions with varying concentrations of the plasticizer to determine its efficiency in imparting flexibility.[20] |
| Plasticizer Compatibility | ASTM D3291, ASTM D2383 | Evaluates the compatibility of the plasticizer in PVC under compression and humid conditions by observing any changes in appearance, such as exudation.[21][22] |
| Plasticizer Migration | ISO 177, ASTM D2199 | Determines the amount of plasticizer that migrates from the PVC into other materials (e.g., lacquers, activated carbon) over time.[21] |
| Volatility (Loss of Plasticizer) | ISO 176 | Measures the loss of plasticizer from a PVC compound when exposed to heat, typically using an activated carbon method.[21] |
| Chemical Resistance | ASTM D1239 | Assesses the resistance of the plasticized PVC film to extraction by various chemicals.[21] |
Visualizations
4.1. Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
4.2. Mechanism of Plasticization
Caption: Mechanism of polymer plasticization by this compound.
Safety and Handling
While specific toxicity data for this compound is limited, trialkyl trimellitates are generally considered to have low acute toxicity.[13][23][24] However, standard laboratory safety practices should always be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or under a fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For drug development professionals, the low toxicity and migration profile of analogous trimellitates suggest that this compound could be a safer alternative to traditional phthalate plasticizers in pharmaceutical packaging and medical devices.[10] However, thorough biocompatibility and toxicological studies are necessary for any specific application.
References
- 2. echemi.com [echemi.com]
- 3. Trioctyl Trimellitate (TOTM) [api.gzchem.com]
- 4. solechem.eu [solechem.eu]
- 5. univarsolutions.com [univarsolutions.com]
- 6. Trioctyl trimellitate 99 3319-31-1 [sigmaaldrich.com]
- 7. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 8. Plasticizer TOTM Manufacturer, Heat-resistant Plasticizer [greenchemintl.com]
- 9. gst-chem.com [gst-chem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. TRIMELLITATES [pacificspecialityoils.com]
- 13. cir-safety.org [cir-safety.org]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]
- 16. Trioctyl trimellitate | 3319-31-1 [chemicalbook.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 21. Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review [ouci.dntb.gov.ua]
- 22. store.astm.org [store.astm.org]
- 23. cir-safety.org [cir-safety.org]
- 24. Screening assessment trimellitates group - Canada.ca [canada.ca]
Application Notes and Protocols for Triheptyl benzene-1,2,4-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses and experimental protocols for Triheptyl benzene-1,2,4-tricarboxylate, a high molecular weight ester primarily utilized as a plasticizer. Due to limited direct experimental data on this compound, the following protocols are adapted from established methods for structurally similar compounds, such as Trioctyl benzene-1,2,4-tricarboxylate (TOTM).
Application: Assessment of Plasticizer Migration
Plasticizers are incorporated into polymers to enhance flexibility and durability. However, they can migrate from the polymer matrix into surrounding environments, which is a critical consideration for applications in medical devices, food packaging, and consumer products. The following protocol, adapted from ASTM D2199, provides a method to assess the migration of this compound from a vinyl fabric into a lacquer coating.
Experimental Protocol: Plasticizer Migration Testing
Objective: To determine the tendency of this compound to migrate from a vinyl product to a surface coating.
Materials:
-
Vinyl fabric plasticized with this compound
-
Coating material (e.g., lacquer)
-
Glass panels
-
Drawdown blade (5-mils clearance)
-
Forced-convection oven
-
Weights (to apply 0.5 psi pressure)
-
Heptane
-
Soft cloth
Procedure:
-
Coating Application: Apply the coating to a glass panel using a drawdown blade to create a uniform film. Dry the film as per the manufacturer's instructions, typically for 24 hours at room temperature followed by 2 hours at 50°C.[1]
-
Sample Assembly: Cut a 2x2 inch square of the vinyl fabric. Place it on the dried coating film.
-
Applying Pressure: Place a suitable weight on the vinyl fabric to achieve a pressure of 0.5 psi (3.45 kPa).[1]
-
Incubation: Place the entire assembly in a forced-convection oven at 50°C for 72 hours.[1]
-
Observation: After incubation, remove the assembly from the oven and allow it to cool. Carefully remove the vinyl fabric and examine the coating for any signs of marring, softening, or printing.
-
Plasticizer Residue Test: Wipe the surface of the vinyl fabric with a soft cloth dampened with heptane and observe for any exuded plasticizer.[1]
-
Reporting: Rate the degree of migration based on the observed changes to the coating and the presence of plasticizer residue on the fabric.
Data Presentation: Migration Assessment
| Parameter | Observation | Interpretation |
| Coating Marring | None / Slight / Moderate / Severe | Indicates the degree of physical damage to the coating surface. |
| Coating Softening | None / Slight / Moderate / Severe | Measures the change in the hardness of the coating due to plasticizer absorption. |
| Fabric Printing | None / Slight / Moderate / Severe | Assesses if the texture of the fabric has been imprinted onto the coating. |
| Plasticizer on Fabric | None / Trace / Appreciable | Qualitative measure of the amount of plasticizer that has migrated out of the vinyl. |
Experimental Workflow: Plasticizer Migration
References
Application Notes and Protocols for Triheptyl benzene-1,2,4-tricarboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Triheptyl benzene-1,2,4-tricarboxylate (CAS No. 1528-48-9) was publicly available at the time of this writing. The following information is synthesized from data for structurally similar compounds, including other alkylated benzene-1,2,4-tricarboxylates. Researchers, scientists, and drug development professionals should use this information as a preliminary guideline and are strongly advised to conduct a thorough risk assessment and consult with their institution's safety officer before handling this chemical.
Overview and Physicochemical Properties
This compound is a high molecular weight ester. While specific data for this compound is limited, related compounds are recognized for their low volatility and high thermal stability, often used as plasticizers in polymers.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Tri(tridecyl) benzene-1,2,4-tricarboxylate | Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate |
| CAS Number | 1528-48-9[2][] | 94109-09-8[4] | 3319-31-1[5] |
| Molecular Formula | C30H48O6[][6] | C48H84O6[4] | C33H54O6[1] |
| Molecular Weight | 504.7 g/mol [] | 757.2 g/mol [4] | 546.79 g/mol [1] |
| Appearance | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
| Flash Point | Not specified | Not specified | Relatively high[1] |
| Solubility | Insoluble in water (predicted)[7] | Not specified | Not specified |
Safety and Handling
The primary hazards associated with similar compounds include potential skin and eye irritation.[8] Given its expected low volatility, the risk of inhalation is likely low under standard laboratory conditions but may increase if heated or aerosolized.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be followed to minimize exposure.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[9] | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[10] | Use a NIOSH-approved respirator if there is a risk of generating aerosols or dusts.[9] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Handling:
-
Storage:
Experimental Protocols
The following are generalized protocols for handling this compound in a research setting.
Protocol for Solution Preparation
This protocol outlines the steps for dissolving this compound in a suitable solvent.
-
Risk Assessment: Before starting, perform a risk assessment for both the compound and the chosen solvent.
-
PPE: Don appropriate PPE as outlined in Table 2.
-
Ventilation: Work within a certified chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Dissolution:
-
Place the weighed compound into a clean, dry glass container.
-
Add the desired volume of a suitable organic solvent (e.g., toluene, hexane).
-
Stir the mixture using a magnetic stirrer until the solid is completely dissolved. Gentle heating may be applied if necessary, but this should be done with caution and in a well-ventilated area to avoid inhalation of any potential vapors.
-
-
Storage: Store the resulting solution in a tightly sealed container, properly labeled with the compound name, concentration, solvent, and date of preparation.
Protocol for Accidental Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.[13]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment:
-
Cleanup:
-
Collect the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.[14]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[15] |
| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation develops or persists.[14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire Fighting Measures
While specific flammability data is unavailable, it is prudent to be prepared for a potential fire hazard.
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[14]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[14]
Visualizations
Caption: General workflow for safely handling this compound.
Caption: Protocol for responding to an accidental spill.
References
- 1. Buy Trioctyl benzene-1,2,4-tricarboxylate | 89-04-3 [smolecule.com]
- 2. This compound | 1528-48-9 [chemicalbook.com]
- 4. Tri(tridecyl) benzene-1,2,4-tricarboxylate | C48H84O6 | CID 3023588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. PubChemLite - this compound (C30H48O6) [pubchemlite.lcsb.uni.lu]
- 7. 1,2,3,5-TETRAMETHYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 1,2,4-TRIMETHYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. angenechemical.com [angenechemical.com]
- 15. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Triheptyl Benzene-1,2,4-tricarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Triheptyl benzene-1,2,4-tricarboxylate.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | 1. Insufficient reaction time or temperature: The esterification reaction may not have reached completion. 2. Inadequate water removal: Water is a byproduct of the reaction, and its presence can inhibit the forward reaction, preventing the attainment of high conversion. 3. Catalyst deactivation or insufficient amount: The catalyst may have lost its activity or was not used in a sufficient quantity. 4. Suboptimal molar ratio of reactants: An incorrect ratio of trimellitic anhydride to heptanol can lead to incomplete conversion. | 1. Optimize reaction conditions: Increase the reaction temperature to the recommended range of 190-220°C and/or extend the reaction time. Monitor the reaction progress by measuring the acid value of the reaction mixture. 2. Ensure efficient water removal: Use a Dean-Stark apparatus or a similar setup to continuously remove water as it is formed. A nitrogen sparge can also aid in carrying away water vapor. 3. Verify catalyst activity and loading: Use a fresh, active catalyst such as sulfuric acid or p-toluenesulfonic acid. The typical catalyst loading is 1-2% of the total weight of the reactants. An optimal concentration should be determined experimentally to maximize the reaction rate.[1] 4. Use an excess of alcohol: Employ a molar excess of heptanol (e.g., a 1:3 to 1:5 molar ratio of trimellitic anhydride to heptanol) to shift the equilibrium towards the product side.[2] |
| Dark or Discolored Product | 1. High reaction temperature: Excessive temperatures can lead to thermal decomposition and the formation of colored byproducts. 2. Presence of impurities in reactants: Impurities in the trimellitic anhydride or heptanol can cause discoloration at high temperatures. 3. Oxidation: Exposure of the reaction mixture to air at high temperatures can cause oxidation and color formation. | 1. Maintain optimal temperature: Carefully control the reaction temperature within the 190-220°C range. Avoid localized overheating. 2. Use high-purity reactants: Ensure the trimellitic anhydride and heptanol are of high purity. Impurities in trimellitic anhydride, such as phthalic anhydride or isophthalic acid, can lead to side products. 3. Maintain an inert atmosphere: Conduct the reaction under a nitrogen blanket to prevent oxidation. |
| Difficulty in Catalyst Removal | 1. Use of a non-volatile acid catalyst: Catalysts like sulfuric acid can be difficult to remove from the high-boiling point product. | 1. Neutralization and washing: After the reaction, cool the mixture and neutralize the acid catalyst with a base, such as a sodium carbonate or sodium hydroxide solution. Follow this with several water washes to remove the resulting salt. 2. Adsorbent treatment: Use solid adsorbents like activated carbon or bleaching earth to remove residual catalyst and color. |
| Product Fails Purity Specifications | 1. Presence of unreacted starting materials: Incomplete reaction can leave unreacted trimellitic anhydride (or its hydrolyzed form, trimellitic acid) and heptanol in the product. 2. Presence of mono- and di-esters: The esterification is a stepwise process, and incomplete reaction will result in the presence of partially esterified products. 3. Formation of byproducts: Side reactions or impurities in the starting materials can lead to the formation of unwanted byproducts. A known impurity in similar esters is di-(2-ethylhexyl)terephthalate when starting with impure trimellitic anhydride.[3][4] | 1. Drive the reaction to completion: Utilize the strategies mentioned for "Low or Incomplete Conversion." 2. Purification: Remove unreacted heptanol by vacuum distillation. The final product, being a high-boiling ester, can be purified by vacuum distillation or column chromatography. 3. Consider a two-step synthesis: To achieve higher purity, consider a two-step process. First, react trimellitic anhydride with methanol to form trimethyl trimellitate, which can be purified by distillation to remove impurities. Then, perform a transesterification reaction with heptanol to obtain the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of trimellitic anhydride to heptanol?
A1: A molar excess of heptanol is recommended to drive the esterification reaction to completion. A starting molar ratio of 1:3 to 1:5 (trimellitic anhydride:heptanol) is a good starting point for optimization.
Q2: Which catalyst is most effective for this synthesis?
A2: Strong acid catalysts such as sulfuric acid and p-toluenesulfonic acid are commonly used and effective for this type of esterification. The choice of catalyst may depend on the specific reaction setup and purification capabilities.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by measuring the acid value (or acid number) of the reaction mixture. The acid value will decrease as the carboxylic acid groups of the trimellitic anhydride are converted to esters. The reaction is considered complete when the acid value reaches a constant, low value. Another method is to measure the amount of water collected in the Dean-Stark trap.
Q4: What are the expected physical properties of this compound?
A4: this compound is expected to be a colorless to slightly yellow, viscous liquid with a high boiling point and low volatility. It should be soluble in most organic solvents and insoluble in water.[3][4]
Q5: What analytical techniques are suitable for determining the purity of the final product?
A5: Gas chromatography (GC) is a suitable method for determining the purity of high-boiling esters like this compound. High-performance liquid chromatography (HPLC) can also be used. For structural confirmation, techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are recommended.
Experimental Protocols
Direct Esterification of Trimellitic Anhydride with Heptanol
This protocol is a general guideline for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
Trimellitic anhydride (1 mole)
-
n-Heptanol (3.5 moles)
-
p-Toluenesulfonic acid (0.05 moles) or Sulfuric acid (0.05 moles)
-
Toluene (as an azeotropic solvent)
-
5% Sodium carbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Equipment:
-
Three-necked round-bottom flask
-
Heating mantle with a magnetic stirrer
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Thermometer or thermocouple
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Dean-Stark apparatus
-
Condenser
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus consisting of a three-necked flask equipped with a heating mantle, magnetic stirrer, thermometer, Dean-Stark trap fitted with a condenser, and a nitrogen inlet.
-
Charge the flask with trimellitic anhydride, n-heptanol, p-toluenesulfonic acid (or sulfuric acid), and toluene.
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Begin stirring and gently flush the system with nitrogen.
-
Heat the reaction mixture to reflux (typically 190-220°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap and the acid value of the reaction mixture is below a predetermined value.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purify the crude product by vacuum distillation to remove any unreacted heptanol and other volatile impurities to yield this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya | Journal of Chemistry [ajpojournals.org]
- 2. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]
- 3. cir-safety.org [cir-safety.org]
- 4. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Purification of Triheptyl Benzene-1,2,4-tricarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Triheptyl benzene-1,2,4-tricarboxylate. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound after synthesis?
Common impurities include unreacted starting materials such as trimellitic anhydride and 1-heptanol. Additionally, by-products from side reactions, residual acid catalyst (if used), and moisture can be present. In industrial preparations, related esters and other organic residues may also be found.
Q2: Which purification techniques are most effective for this compound?
The most effective purification methods for this high-boiling point ester are vacuum distillation, column chromatography, and liquid-liquid extraction. Often, a combination of these techniques is employed to achieve high purity. For industrial-scale purification, processes may also include neutralization and treatment with activated carbon.
Q3: How can I remove the residual acid catalyst from my product?
To remove an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, a neutralization wash is typically performed. This involves washing the crude product with a basic solution, like saturated sodium bicarbonate or a dilute sodium carbonate solution, followed by washing with brine and drying over an anhydrous salt.
Q4: What are the key safety precautions to take during the purification of this compound?
Due to the high temperatures required for vacuum distillation, it is crucial to use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Ensure that all glassware is free of cracks and stars to prevent implosion under vacuum. The distillation apparatus should be assembled securely and operated in a well-ventilated fume hood.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is a dark or discolored oil | Residual catalyst or thermal decomposition during synthesis/distillation. | - Treat the crude product with activated carbon before distillation.- Ensure the distillation temperature is as low as possible by using a high vacuum.- Perform a neutralization wash to remove any residual acid. |
| Low yield of purified product | - Incomplete reaction.- Product loss during extraction or washing steps.- Inefficient distillation. | - Monitor the reaction to completion using techniques like TLC or GC.- Minimize the number of extraction and washing steps.- Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient. |
| Product contains residual 1-heptanol | Incomplete removal of excess alcohol after the reaction. | - Perform multiple washes with brine to remove the alcohol.- Use a higher vacuum and a slightly elevated temperature during the initial stages of distillation to remove volatile impurities. |
| Product is wet (contains water) | Incomplete drying of the organic phase before distillation. | - Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before filtration and concentration.- A small amount of a co-solvent that forms an azeotrope with water (e.g., toluene) can be added and then removed under vacuum. |
| Distillation is very slow or stalls | - Inadequate vacuum.- Insufficient heating.- Blockage in the distillation head or condenser. | - Check the vacuum pump and all connections for leaks.- Gradually and carefully increase the heating mantle temperature.- Ensure the condenser has adequate water flow and that there are no solid materials obstructing the vapor path. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Vacuum Distillation
This protocol is suitable for purifying this compound from a crude reaction mixture containing unreacted starting materials and an acid catalyst.
Methodology:
-
Neutralization:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL per 100 mL of organic solution).
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
-
Drying:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator.
-
-
Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the flask containing the crude ester under high vacuum.
-
Collect the fraction corresponding to the boiling point of this compound. The exact boiling point will depend on the vacuum level.
-
Protocol 2: Purification by Column Chromatography
This method is ideal for small-scale purification to achieve very high purity.
Methodology:
-
Slurry Preparation:
-
Choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity can be optimized using thin-layer chromatography (TLC).
-
Prepare a slurry of silica gel in the chosen eluent.
-
-
Column Packing:
-
Pack a chromatography column with the silica gel slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | >98% | - Scalable for large quantities.- Effective for removing non-volatile impurities. | - Requires high temperatures, which can lead to decomposition.- Less effective for separating compounds with similar boiling points. |
| Column Chromatography | >99.5% | - High resolution for separating closely related compounds.- Can be performed at room temperature. | - Not easily scalable.- Can be time-consuming and requires large volumes of solvent. |
| Liquid-Liquid Extraction | Pre-purification step | - Effective for removing water-soluble impurities and catalysts. | - Does not remove other organic impurities.- Can lead to emulsion formation. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Triheptyl Benzene-1,2,4-tricarboxylate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Triheptyl benzene-1,2,4-tricarboxylate.
Troubleshooting Guides
Experiments with this compound can present challenges during synthesis, purification, and analysis. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Synthesis: Low product yield | Incomplete reaction | - Increase reaction time.- Use a slight excess of heptanol.- Ensure efficient removal of water (byproduct) using a Dean-Stark apparatus. |
| Side reactions | - Control reaction temperature to avoid ether formation from heptanol or other side reactions.- Use a non-nucleophilic acid catalyst. | |
| Catalyst deactivation | - Use a fresh or properly stored acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). | |
| Purification: Difficulty in removing unreacted starting materials | Similar physical properties | - For unreacted trimellitic anhydride/acid, perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to form the water-soluble salt.- For unreacted heptanol, use vacuum distillation to remove the more volatile alcohol. |
| Product decomposition during distillation | - Use high vacuum and a lower distillation temperature to prevent thermal degradation.- Consider purification by column chromatography. | |
| Product Characterization: Inconsistent analytical results (NMR, GC-MS) | Presence of impurities | - Re-purify the product using the methods described above.- Ensure the sample is completely dry, as residual water or solvent can affect spectra. |
| Isomeric impurities | - During synthesis, ensure the starting material is pure 1,2,4-benzenetricarboxylic anhydride. The presence of other isomers will lead to a mixture of products that are difficult to separate. | |
| Handling & Storage: Product appears cloudy or has precipitated | Hydrolysis of ester groups | - Store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.- Use anhydrous solvents for all experimental work. |
| Low-temperature crystallization | - Gently warm the product to re-dissolve. Store at a controlled room temperature if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of this compound?
A1: The molecular formula is C30H48O6, and the molecular weight is approximately 504.7 g/mol .[][2]
Q2: What are the key reactive sites on this compound?
A2: The three ester functional groups are the most reactive sites. They are susceptible to hydrolysis under acidic or basic conditions, which would yield trimellitic acid and heptanol.
Q3: What is a suitable method for synthesizing this compound in the lab?
A3: A common method is the Fischer esterification of trimellitic anhydride (or trimellitic acid) with heptanol in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically performed in a solvent like toluene, using a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.
Q4: How can I monitor the progress of the synthesis reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the starting material (trimellitic anhydride) should diminish over time, while a new spot for the product appears. The disappearance of the starting material indicates the reaction is nearing completion.
Q5: What are the best practices for purifying this compound?
A5: After the reaction, the mixture should be cooled and washed with a mild aqueous base to remove the acid catalyst and any unreacted trimellitic acid. The organic layer is then dried and the solvent removed. Final purification can be achieved by vacuum distillation or column chromatography on silica gel.
Q6: Are there any specific safety precautions I should take when working with this compound?
A6: While specific toxicity data for this compound is limited, it is good laboratory practice to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents:
-
Trimellitic anhydride (1.0 eq)
-
Heptanol (3.3 eq)
-
p-Toluenesulfonic acid (0.05 eq)
-
Toluene (as solvent)
-
-
Procedure: a. To the round-bottom flask, add trimellitic anhydride, heptanol, and toluene. b. Add the p-toluenesulfonic acid catalyst. c. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. d. Continue refluxing until no more water is collected, indicating the reaction is complete. e. Monitor the reaction progress using TLC.
-
Workup: a. Allow the reaction mixture to cool to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate. c. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low product yield in synthesis.
References
Technical Support Center: Synthesis of Triheptyl Benzene-1,2,4-tricarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of Triheptyl benzene-1,2,4-tricarboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the esterification of trimellitic anhydride with 1-heptanol. The reaction proceeds in a stepwise manner where the anhydride ring is first opened by one molecule of heptanol, followed by the esterification of the remaining two carboxylic acid groups. An acid catalyst is often employed to increase the reaction rate.
Q2: What are the key starting materials for this synthesis?
The primary raw materials are trimellitic anhydride and 1-heptanol. The purity of these starting materials is crucial for achieving a high yield and a high-quality final product.
Q3: What types of catalysts are commonly used for this esterification?
Titanate catalysts, such as tetrabutyl titanate or tetraisopropyl titanate, are frequently used in the synthesis of similar trialkyl trimellitates.[1][2] Acid catalysts like sulfuric acid or p-toluenesulfonic acid can also be used.[3] The choice of catalyst can influence reaction time, temperature, and the final product's properties.
Q4: What are the typical reaction conditions?
The esterification reaction is generally carried out at elevated temperatures, often ranging from 180°C to 245°C.[2] To drive the reaction to completion, the water formed as a byproduct is continuously removed, often through azeotropic distillation. The reaction is also commonly performed under a nitrogen atmosphere to prevent oxidation and side reactions.[1]
Q5: How can the progress of the reaction be monitored?
The progress of the esterification can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a certain threshold, for example, below 0.50 mgKOH/g.[2]
Experimental Protocol: A Generalized Procedure
This protocol is a general guideline based on methods reported for similar trialkyl trimellitates. Optimization may be required for specific laboratory conditions and desired product specifications.
Materials:
-
Trimellitic anhydride
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1-Heptanol (molar excess)
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Catalyst (e.g., tetrabutyl titanate)
-
Inert gas (Nitrogen)
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Neutralizing agent (e.g., sodium hydroxide solution)
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Decolorizing agent (e.g., activated carbon)
Equipment:
-
Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or similar water separator.
-
Heating mantle or oil bath
-
Vacuum distillation setup
Procedure:
-
Charging the Reactor: Charge the reaction kettle with trimellitic anhydride and 1-heptanol. A molar ratio of 1:3.5 to 1:4.5 (trimellitic anhydride to heptanol) is often used to ensure complete esterification.[2]
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Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.[1]
-
Heating and Catalyst Addition: Begin stirring and gradually heat the mixture. Once the temperature reaches around 185-195°C, add the catalyst. The catalyst amount is typically a small percentage of the total reactant weight (e.g., 0.05-0.2%).[2]
-
Esterification and Water Removal: Continue heating to the reaction temperature (e.g., 185-245°C) and maintain for 3-4 hours.[2] Continuously remove the water byproduct using the Dean-Stark apparatus.
-
Monitoring the Reaction: Periodically take samples to measure the acid value. The reaction is deemed complete when the acid value is below a predetermined level (e.g., < 0.50 mgKOH/g).[2]
-
Dealcoholization: Once the reaction is complete, remove the excess 1-heptanol by vacuum distillation.
-
Neutralization: Cool the reaction mixture and add a dilute solution of a neutralizing agent like sodium hydroxide to neutralize any remaining acidity. The target acid value after neutralization can be below 0.07 mgKOH/g.[2]
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Decolorization and Filtration: Add activated carbon to the mixture and stir to decolorize the product. Finally, filter the mixture to remove the activated carbon and any other solid impurities.
Data Presentation
Table 1: Typical Reaction Parameters for Trialkyl Trimellitate Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Anhydride:Alcohol) | 1:3.5 - 1:4.5 | [2] |
| Catalyst Loading (% of reactants) | 0.05% - 0.2% | [2] |
| Reaction Temperature | 185°C - 245°C | [2] |
| Reaction Time | 3 - 4 hours | [2] |
| Final Acid Value (before neutralization) | < 0.50 mgKOH/g | [2] |
| Final Acid Value (after neutralization) | < 0.07 mgKOH/g | [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure efficient water removal. - Increase reaction time or temperature. - Check catalyst activity and consider increasing the amount. |
| Loss of product during purification. | - Optimize distillation conditions to minimize product loss. - Ensure proper phase separation during washing steps. | |
| High Acid Value | Incomplete esterification. | - Refer to "Low Yield" solutions. |
| Inefficient neutralization. | - Ensure proper mixing during neutralization. - Check the concentration and amount of the neutralizing agent. | |
| Dark Product Color | Oxidation of reactants or product. | - Maintain a strict inert (nitrogen) atmosphere throughout the reaction.[1] |
| Impurities in starting materials. | - Use high-purity trimellitic anhydride and 1-heptanol. | |
| Ineffective decolorization. | - Increase the amount of activated carbon or the treatment time. - Ensure the activated carbon is of good quality. | |
| Cloudy Product | Presence of water. | - Ensure complete removal of water during the reaction and purification steps. |
| Insoluble impurities. | - Improve filtration after decolorization. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Triheptyl benzene-1,2,4-tricarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Triheptyl benzene-1,2,4-tricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No. 1528-48-9) is a high molecular weight branched trimellitate.[1] Due to its low volatility and high thermal stability, it is often used as a plasticizer in various polymers. Like other trimellitates, it can be found in applications requiring durability under heat and resistance to extraction by water.[1][2]
Q2: What are the general stability characteristics of this compound?
This compound is generally a stable compound under recommended storage and handling conditions.[3] However, as an ester, it can be susceptible to degradation under certain conditions, such as exposure to strong acids or bases, high temperatures, or prolonged contact with moisture, which can lead to hydrolysis.[2][4] It is also incompatible with strong oxidizing agents.[3]
Q3: How should this compound be stored to ensure its stability?
To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from sources of ignition and incompatible materials such as strong oxidizing agents.[3]
Q4: What are the potential degradation products of this compound?
The primary degradation pathway for this compound is hydrolysis of the ester bonds. This would result in the formation of trimellitic acid and heptanol.[1][2] Under conditions of thermal stress, more complex degradation products could be formed through cleavage of the ester groups and modifications to the aromatic ring.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, helping you to identify and resolve potential stability-related problems.
Q1: I am observing unexpected peaks in my GC-MS analysis of a sample containing this compound. What could be the cause?
Unexpected peaks in a GC-MS chromatogram could indicate the presence of impurities or degradation products.
-
Impurities from Synthesis: The compound may contain residual starting materials from its synthesis, such as trimellitic anhydride or heptanol.[1]
-
Degradation Products: If the material has been exposed to adverse conditions (e.g., moisture, high temperatures, or incompatible chemicals), it may have undergone degradation. Hydrolysis would lead to the appearance of peaks corresponding to heptanol and possibly derivatized trimellitic acid.
To troubleshoot, it is recommended to:
-
Verify the purity of the starting material with a fresh sample.
-
Review the handling and storage conditions of the material to check for potential exposure to moisture or high temperatures.
-
Perform an analysis to determine the acid value of the material, which can indicate the extent of hydrolysis.
Q2: The physical properties (e.g., viscosity, color) of my this compound have changed over time. What does this signify?
A change in physical properties such as an increase in viscosity or a change in color can be an indicator of chemical degradation.
-
Increased Viscosity: This could be due to polymerization or cross-linking reactions, which may be initiated by thermal stress or the presence of contaminants.
-
Color Change: Discoloration, such as yellowing, can be a sign of oxidation or thermal degradation.
It is advisable to analyze the material using techniques like FTIR spectroscopy to look for changes in chemical structure, such as the formation of hydroxyl or carbonyl groups, which are indicative of degradation.[6]
Q3: My experimental results are inconsistent when using different batches of this compound. How can I ensure consistency?
Batch-to-batch variability can be a significant issue. To ensure consistent results:
-
Characterize Each Batch: Perform quality control analysis on each new batch to confirm its identity and purity. Recommended analyses include GC-MS for purity and identification of any minor components, and Karl Fischer titration to determine the water content.
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Standardize Storage Conditions: Ensure all batches are stored under the same recommended conditions to prevent degradation.
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Consult the Supplier: If you observe significant variability, contact the supplier for the certificate of analysis and any additional data on batch specifications.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1528-48-9 | [] |
| Molecular Formula | C30H48O6 | [] |
| Molecular Weight | 504.7 g/mol | [] |
| Appearance | Oily liquid | [1] |
| Water Solubility | Low | [1] |
| Vapor Pressure | Negligible | [1] |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound purity, adapted from methods for similar plasticizers.[8][9]
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Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent such as chloroform or hexane.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable.
-
Injector: Split injection with a split ratio of 50:1.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in full scan mode over a mass range of m/z 50-600.
-
-
Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum. Purity can be estimated by the relative peak area.
Protocol 2: Assessment of Hydrolytic Degradation by Determination of Acid Value
This protocol is a standard method for determining the amount of free carboxylic acids in an ester, which can be an indicator of hydrolysis.[10][11]
-
Reagents:
-
Titration solvent: A mixture of equal volumes of neutralized ethanol and diethyl ether.
-
Titrant: 0.1 N potassium hydroxide (KOH) solution in ethanol, standardized.
-
Indicator: Phenolphthalein solution (1% in ethanol).
-
-
Procedure:
-
Accurately weigh approximately 2 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the titration solvent and swirl to dissolve the sample.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.
-
-
Calculation:
-
Acid Value (mg KOH/g) = (V × N × 56.1) / W
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
-
Protocol 3: Monitoring Thermal Degradation using Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor chemical changes in the material upon exposure to heat.[6][12]
-
Sample Preparation: A small drop of the liquid sample can be placed directly on the ATR crystal of the FTIR spectrometer.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Look for changes in the spectrum after thermal stress.
-
The appearance or increase in the intensity of a broad peak around 3200-3600 cm⁻¹ can indicate the formation of hydroxyl (-OH) groups due to hydrolysis.
-
Changes in the carbonyl (C=O) stretching region (around 1720 cm⁻¹) can also be indicative of degradation.
-
Protocol 4: Determination of Water Content by Karl Fischer Titration
This method is used to accurately determine the water content in the sample, as excess water can promote hydrolysis.[13][14]
-
Instrumentation: Use a coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Due to the viscous nature of the sample, direct injection might be challenging. The Karl Fischer oven method is recommended, where the sample is heated to release water, which is then carried into the titration cell by a dry inert gas.
-
Procedure:
-
Determine the optimal oven temperature for water release without causing thermal degradation of the sample. This can be done by running a temperature ramp experiment.
-
Accurately weigh the sample into a vial and seal it.
-
Place the vial in the Karl Fischer oven and start the analysis.
-
-
Data Analysis: The instrument will automatically calculate the water content, usually in ppm or percentage.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. scribd.com [scribd.com]
- 3. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Acid value, Saponification value and Ester value | PPTX [slideshare.net]
- 11. <401> FATS AND FIXED OILS [drugfuture.com]
- 12. mdpi.com [mdpi.com]
- 13. ardl.com [ardl.com]
- 14. metrohm.com [metrohm.com]
Technical Support Center: Degradation Pathways of Triheptyl benzene-1,2,4-tricarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the degradation pathways of Triheptyl benzene-1,2,4-tricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound, a trialkyl trimellitate, is expected to be hydrolysis of the ester bonds. This can occur through both abiotic and biotic (enzymatic) processes. This initial step yields mono-, di-, and tri-ester intermediates, ultimately leading to the formation of trimellitic acid and heptanol.[1][2][3][4]
Q2: What are the likely metabolic products of this compound in biological systems?
A2: Based on studies of similar trialkyl trimellitates, such as triethylhexyl trimellitate, the major portion of the parent compound may be excreted unchanged.[1] However, metabolism is expected to occur via hydrolysis, resulting in the formation of monoheptyl trimellitate, diheptyl trimellitate, and trimellitic acid, along with heptanol.[1]
Q3: What analytical methods are suitable for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective method for the simultaneous determination and quantification of the parent compound and its primary degradation products.[5] For studying thermal degradation, Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyrolysis-GC/MS) is a suitable technique.[6]
Q4: Is this compound expected to be readily biodegradable?
A4: The biodegradability of large branched-chain esters can be slow. Studies on similar plasticizers have shown that a co-substrate may be necessary for significant biodegradation to occur.[2] The bulky nature of the heptyl groups and the stability of the benzene ring may hinder rapid microbial degradation.
Troubleshooting Guides
Problem: Inconsistent or no degradation observed in microbial cultures.
| Possible Cause | Troubleshooting Step |
| Lack of suitable microbial species | Ensure the microbial consortium has been sourced from a relevant environment (e.g., plastic-contaminated soil or water) and has been acclimated to the target compound. Consider using known plasticizer-degrading organisms like Rhodococcus rhodochrous.[2][7] |
| Absence of a co-substrate | Introduce a readily metabolizable carbon source, such as hexadecane, to your culture medium.[2] Some microorganisms require a primary energy source to produce the necessary enzymes for degrading more complex molecules. |
| Toxicity of intermediates | Monitor the accumulation of intermediates like 2-ethylhexanoic acid (in the case of DEHP degradation), which can be toxic to microorganisms.[2] If toxicity is suspected, consider a fed-batch culture system to control the concentration of the parent compound and its metabolites. |
| Incorrect culture conditions | Optimize pH, temperature, and aeration for your microbial culture. Most plasticizer degradation studies are conducted under neutral pH and mesophilic conditions. |
Problem: Difficulty in identifying and quantifying degradation products.
| Possible Cause | Troubleshooting Step |
| Inadequate analytical sensitivity | Employ a highly sensitive analytical technique such as LC-MS/MS for the detection and quantification of the parent compound and its metabolites.[5] |
| Co-elution of analytes | Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve baseline separation of this compound and its expected hydrolysis products (mono- and di-heptyl trimellitate, trimellitic acid). |
| Matrix effects in complex samples | Utilize appropriate sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from your sample matrix before analysis. |
Quantitative Data
Table 1: Metabolic Excretion of [14C]-Triethylhexyl Trimellitate in Rats (100 mg/kg oral dose)
| Matrix | % of Radioactivity Recovered | Identified Metabolites |
| Feces | 16.9% | Unchanged triethylhexyl trimellitate (85%), mono-(2-ethylhexyl) trimellitate (1%), di-(2-ethylhexyl) trimellitate (7%), unidentified polar metabolites |
| Urine | 3.3% | Not specified |
| Tissues | < 0.6% | Not specified |
| Expired Air (14CO2) | Not specified | Peak excretion at 2-3h and 8-12h |
(Data from a study on triethylhexyl trimellitate, a structural analogue of this compound)[1]
Experimental Protocols
Protocol 1: Analysis of this compound and its Hydrolytic Degradation Products by LC-MS/MS
-
Sample Preparation (from aqueous culture medium):
-
To 1 mL of the aqueous sample, add an internal standard solution.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode for trimellitic acid and positive ion mode for the esters.
-
Detection: Multiple Reaction Monitoring (MRM) for the parent compound and its expected degradation products.
-
Protocol 2: Investigation of Thermal Degradation by Pyrolysis-GC/MS
-
Sample Preparation:
-
Place a small, accurately weighed amount of this compound into a pyrolysis sample cup.
-
-
Pyrolysis-GC/MS Conditions:
-
Pyrolyzer: A furnace-type pyrolyzer directly coupled to the GC inlet.
-
Pyrolysis Temperature: Program the pyrolysis temperature to ramp from a lower temperature (e.g., 200°C) to a higher temperature (e.g., 600°C) to observe the evolution of degradation products as a function of temperature.
-
GC System: A gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program that allows for the separation of the pyrolysis products.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Analysis: Identify the evolved compounds by comparing their mass spectra with a spectral library (e.g., NIST).
-
Visualizations
Caption: Inferred primary hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for the analysis of degradation products by LC-MS/MS.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Biodegradation of plasticizers by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. lubesngreases.com [lubesngreases.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Triheptyl Benzene-1,2,4-tricarboxylate Synthesis
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis and purification of Triheptyl benzene-1,2,4-tricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction to synthesize this compound?
A1: The most common method is the direct esterification of trimellitic anhydride with n-heptanol. This reaction is typically carried out at elevated temperatures, often with a catalyst, to drive the reaction to completion. The reaction proceeds in steps, forming mono- and di-ester intermediates before the final tri-ester product.
Q2: What are the primary impurities I should be concerned about?
A2: The primary impurities include unreacted starting materials (trimellitic anhydride, n-heptanol), partially esterified products (monoheptyl and diheptyl benzene-1,2,4-tricarboxylate), residual catalyst, and byproducts from side reactions. At high temperatures, dehydration of heptanol can lead to the formation of diheptyl ether or heptenes.
Q3: Why is my final product acidic?
A3: An acidic product indicates the presence of unreacted carboxylic acid groups. This is due to incomplete esterification, meaning mono- or di-ester intermediates remain in your product. To resolve this, the reaction may need to be driven further to completion, or a post-synthesis neutralization step is required.
Q4: My product has a yellow or brown discoloration. What is the cause?
A4: Discoloration in plasticizer esters can arise from impurities in the starting materials or from side reactions and degradation during a high-temperature synthesis.[1] Using high-purity starting materials and maintaining an inert atmosphere (e.g., nitrogen) during the reaction can help minimize color formation.[2]
Q5: What analytical techniques are best for assessing the purity of my product?
A5: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of trimellitate esters and identifying volatile impurities.[3] High-Performance Liquid Chromatography (HPLC) can also be used. For structural confirmation and detection of non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal catalyst concentration or activity. 3. Inefficient removal of water byproduct, inhibiting equilibrium shift. | 1. Increase reaction time or temperature (monitor for side reactions). 2. Optimize catalyst loading. Consider a different catalyst (e.g., titanates, sulfuric acid, or p-toluenesulfonic acid). 3. Use a Dean-Stark apparatus or apply vacuum to effectively remove water. |
| Product is Acidic (Low pH) | 1. Incomplete esterification leaving free carboxylic acid groups. | 1. Drive the reaction to completion (see "Low Yield"). 2. During work-up, wash the organic phase with a mild base (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize and remove acidic species.[4] |
| Presence of Starting Material (Heptanol) in Final Product | 1. Use of excess heptanol. 2. Inefficient removal after reaction. | 1. Remove excess heptanol via vacuum distillation after the reaction is complete. |
| Broad or Multiple Peaks in GC/NMR Analysis | 1. Presence of a mixture of mono-, di-, and tri-esters. 2. Isomeric impurities. | 1. Ensure the reaction goes to completion. 2. Purify the product using column chromatography on silica gel. |
| Product Discoloration (Yellow/Brown) | 1. High reaction temperatures causing degradation. 2. Impurities in starting materials. 3. Oxidation due to the presence of air at high temperatures. | 1. Lower the reaction temperature and potentially increase the reaction time or catalyst concentration. 2. Use high-purity trimellitic anhydride and heptanol. 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen).[2] |
Purity Analysis Data
The following tables are examples of how to present purity data for this compound analysis.
Table 1: GC-MS Purity Analysis Before and After Purification
| Compound | Retention Time (min) | Area % (Crude Product) | Area % (After Purification) |
| n-Heptanol | 4.5 | 8.2 | < 0.1 |
| Diheptyl Ether | 10.8 | 0.5 | < 0.1 |
| Diheptyl Benzene-1,2,4-tricarboxylate | 18.2 | 15.5 | 0.8 |
| This compound | 22.5 | 75.3 | > 99.0 |
| Other Impurities | Various | 0.5 | 0.1 |
Table 2: Effect of Catalyst on Purity and Reaction Time
| Catalyst | Concentration (mol%) | Reaction Time (h) | Product Purity (GC Area %) | Acid Value (mg KOH/g) |
| p-Toluenesulfonic Acid | 1.0 | 12 | 96.5% | 0.5 |
| Tetrabutyl Titanate | 0.5 | 8 | 98.2% | 0.2 |
| Sulfuric Acid | 1.0 | 10 | 95.8% | 0.8 |
Experimental Protocols
Representative Synthesis Protocol
This protocol describes a general laboratory-scale synthesis of this compound.
-
Reactor Setup : Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reactants : To the flask, add trimellitic anhydride (1.0 eq), n-heptanol (3.5 eq), and a suitable solvent such as toluene (approx. 2 mL per gram of anhydride). Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Esterification Reaction : Heat the mixture to reflux (approx. 120-140 °C) with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring : Monitor the reaction progress by measuring the amount of water collected. The reaction is considered near completion when water evolution ceases. This can also be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or GC.
-
Solvent and Excess Alcohol Removal : Once the reaction is complete, allow the mixture to cool. Remove the toluene and excess n-heptanol by vacuum distillation.
-
Work-up and Purification :
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with a saturated sodium bicarbonate solution (to remove acidic impurities) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
For high purity, the product can be further purified by column chromatography on silica gel.
-
Visualizations
Logical Troubleshooting Workflow```dot
Caption: Diagram of potential impurity sources during synthesis.
General Experimental Workflow
References
- 1. gcms.cz [gcms.cz]
- 2. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]
- 3. CN102924280A - Preparation method of trimellitate - Google Patents [patents.google.com]
- 4. Tri(tridecyl) benzene-1,2,4-tricarboxylate | C48H84O6 | CID 3023588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Triheptyl Benzene-1,2,4-Tricarboxylate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of Triheptyl benzene-1,2,4-tricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via the direct esterification of trimellitic anhydride with n-heptanol. This reaction is generally carried out at elevated temperatures in the presence of a catalyst. The process involves the removal of water as a byproduct to drive the reaction to completion.
Q2: What are the critical parameters to monitor during the scale-up of this reaction?
A2: Key parameters to monitor include reaction temperature, mixing efficiency, rate of water removal, catalyst concentration, and the acid value of the reaction mixture. Inadequate control of these parameters can lead to incomplete reactions, side product formation, and difficulties in purification.
Q3: What types of catalysts are suitable for this esterification?
A3: Both homogeneous and heterogeneous catalysts can be used. Common homogeneous catalysts include titanates like tetrabutyl titanate. Heterogeneous solid acid catalysts, such as tin (II) oxide or zirconium dioxide, are also effective and can simplify catalyst removal.[1]
Q4: How is the reaction driven to completion?
A4: The esterification reaction is reversible. To ensure a high yield of the triester, the water produced during the reaction must be continuously removed. This is typically achieved by azeotropic distillation with the excess n-heptanol under a nitrogen atmosphere.
Q5: What are the expected yield and purity of this compound?
A5: With an optimized process, yields can be quite high. For similar high molecular weight trimellitates, yields of 98% have been reported.[2] Purity, as determined by gas chromatography, is expected to be above 98%.[3]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Conversion/Yield | 1. Inefficient water removal. 2. Insufficient catalyst concentration or activity. 3. Reaction temperature is too low. 4. Inadequate mixing, especially at larger scales. | 1. Ensure efficient azeotropic distillation to continuously remove water. 2. Verify catalyst concentration and consider a more active catalyst. 3. Gradually increase the reaction temperature within the recommended range (e.g., 180-240°C for similar esters).[1][4] 4. Improve agitation to ensure homogeneity. For larger vessels, consider impeller design and speed. |
| High Acid Value in Final Product | 1. Incomplete esterification. 2. Hydrolysis of the ester during workup. 3. Inefficient neutralization step (if applicable). | 1. Extend reaction time and monitor the acid value until it reaches the target (e.g., <0.1 mgKOH/g).[5] 2. Avoid prolonged contact with water during purification. 3. If using a non-solid catalyst, ensure complete neutralization with a base like sodium carbonate solution before final purification steps.[5] |
| Product Discoloration (Yellowing) | 1. Oxidation due to air exposure at high temperatures. 2. Impurities in the trimellitic anhydride raw material. 3. Side reactions at excessively high temperatures. | 1. Maintain a constant nitrogen blanket throughout the reaction and cooling process. 2. Use high-purity trimellitic anhydride with a low color index (e.g., melting colority ≤100 platinum-cobalt).[5] 3. Avoid exceeding the recommended reaction temperature. Consider a purification step with activated carbon to remove color impurities.[6] |
| Difficulties in Catalyst Removal | 1. For solid catalysts: filter pore size is too large. 2. For titanate catalysts: incomplete hydrolysis before removal. | 1. Use a finer filter medium for catalyst filtration. 2. Ensure the catalyst is fully hydrolyzed by adding water post-reaction, which can then be removed. |
| Presence of Mono- and Di-ester Impurities | 1. Insufficient molar excess of n-heptanol. 2. Short reaction time. | 1. Use a sufficient molar excess of n-heptanol (e.g., a molar ratio of trimellitic anhydride to n-heptanol of 1:3.5 to 1:4.0).[1] 2. Increase the reaction time to ensure complete conversion to the triester. |
Experimental Protocols
Synthesis of this compound (Lab Scale)
This protocol is based on typical procedures for similar high molecular weight trimellitates.
Materials:
-
Trimellitic anhydride (1.0 mol)
-
n-Heptanol (3.8 mol)
-
Tin (II) oxide (SnO) catalyst (0.1% of total reactant weight)[1]
-
Nitrogen gas supply
-
Dean-Stark apparatus or equivalent for water removal
Procedure:
-
Charge the reactor with trimellitic anhydride, n-heptanol, and the SnO catalyst.
-
Start agitation and begin purging the reactor with nitrogen.
-
Heat the reaction mixture to 180-220°C and maintain reflux.[1]
-
Continuously remove the water-heptanol azeotrope using the Dean-Stark apparatus.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture periodically.
-
Continue the reaction until the acid value is below 0.1 mgKOH/g and the conversion of trimellitic anhydride is >99.5%.[1]
-
Cool the reaction mixture to approximately 150°C.
-
Apply vacuum to distill off the excess n-heptanol.
-
Filter the hot product to remove the solid catalyst.
Quality Control: Purity Determination by Gas Chromatography (GC)
This method is adapted from a protocol for trioctyl trimellitate.[3]
GC Conditions:
-
Injector Temperature: 310°C
-
Detector (FID) Temperature: 310°C
-
Oven Temperature Program:
-
Initial Temperature: 180°C
-
Ramp Rate: 10°C/min
-
Final Temperature: 320°C
-
-
Carrier Gas: High-purity nitrogen or helium
Sample Preparation:
-
Prepare a stock solution of an internal standard (e.g., dibutyl phthalate) of known concentration in a suitable solvent (e.g., acetone).
-
Accurately weigh a sample of the this compound product and dissolve it in the solvent.
-
Add a known amount of the internal standard stock solution.
-
Inject an aliquot of the prepared sample into the GC.
Quantification:
-
Calculate the purity using the area normalization method or by creating a calibration curve with the internal standard.
| Parameter | Lab Scale (e.g., 1L flask) | Pilot Scale (e.g., 50L reactor) | Production Scale (e.g., 5000L reactor) |
| Trimellitic Anhydride (kg) | 0.192 | 9.6 | 960 |
| n-Heptanol (kg) | ~0.44 | ~22 | ~2200 |
| Catalyst (kg) | ~0.0006 | ~0.03 | ~3.2 |
| Typical Reaction Time (hours) | 4-6 | 5-8 | 6-10 |
| Agitator Speed (RPM) | 200-400 | 100-200 | 50-100 |
| Heat Transfer Area/Volume Ratio | High | Medium | Low |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing high acid value in the final product.
References
- 1. CN103007920A - Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN101871916B - Method for measuring purity of trioctyl trimellitate - Google Patents [patents.google.com]
- 4. CN101973884A - Method for preparing triisononyl trimellitate (TINTM) - Google Patents [patents.google.com]
- 5. CN105175256A - Production method for trioctyl trimellitate - Google Patents [patents.google.com]
- 6. CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate - Google Patents [patents.google.com]
Technical Support Center: Triheptyl Benzene-1,2,4-tricarboxylate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical challenges associated with Triheptyl benzene-1,2,4-tricarboxylate. Given the limited specific public data on this compound, guidance is based on established analytical principles for structurally similar high-molecular-weight trimellitate plasticizers, such as Trioctyl Trimellitate (TOTM).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary analytical challenges?
This compound is a high-molecular-weight plasticizer, a type of trimellitate ester. Its analytical challenges are typical for large, semi-volatile organic compounds and include its high boiling point, which can make Gas Chromatography (GC) analysis difficult, potential for thermal degradation, and complexities in achieving efficient extraction from polymer matrices.[1][3]
Q2: Which analytical technique is better for this compound: GC-MS or LC-MS?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the prevailing techniques for plasticizer analysis.[4][5]
-
GC-MS is a robust technique, particularly for identifying and quantifying plasticizers.[5][6] However, the high molecular weight and boiling point of this compound can pose challenges, potentially requiring high inlet and oven temperatures which can lead to column bleed or analyte degradation.[1][7]
-
LC-MS is well-suited for large, less volatile molecules that are difficult to analyze by GC.[4][8] It avoids the issue of thermal degradation. However, achieving good ionization for trimellitates can be challenging.[1]
The choice depends on the sample matrix, available instrumentation, and the specific analytical goals.
Q3: How critical is sample preparation for the analysis of this compound?
Sample preparation is an essential and often time-consuming phase of the analysis.[9] Incomplete extraction from a polymer matrix is a common source of inaccurate quantification. The goal is to efficiently extract the analyte from the polymer without dissolving the polymer itself.[10]
Q4: What are the common sources of contamination in plasticizer analysis?
Contamination is a significant concern in plasticizer analysis due to their widespread use. Common sources include solvents, glassware, plastic lab consumables (e.g., pipette tips, vials), and the general lab environment.[6][11] It is crucial to run solvent blanks to identify and mitigate potential contamination.
Troubleshooting Guides
GC-MS Analysis
Q: I am not seeing a peak for this compound. What are the possible causes?
-
A:
-
Injector Temperature Too Low: For high-molecular-weight compounds, the injector temperature must be high enough to ensure efficient volatilization. Try incrementally increasing the injector temperature.[12]
-
Analyte Adsorption: Active sites in the GC inlet (e.g., liner) or the column can cause irreversible adsorption. Use a deactivated liner and a high-quality, low-bleed column suitable for high-temperature analysis.[12]
-
Thermal Degradation: Conversely, the injector temperature might be too high, causing the analyte to break down. This can be diagnosed by looking for characteristic degradation products.[7]
-
Extraction Issues: The compound may not have been efficiently extracted from the sample matrix. Re-evaluate your extraction procedure.
-
Q: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
-
A:
-
Sub-optimal Flow Rate: Ensure the carrier gas flow rate is optimized for your column dimensions.
-
Column Contamination: High-molecular-weight residues from previous injections can accumulate at the head of the column. Try baking the column at its maximum recommended temperature or trimming a small section from the inlet side.
-
Active Sites: As mentioned above, active sites can lead to peak tailing. Ensure all components in the sample path are inert.[12]
-
Slow Injection: A slow injection can lead to band broadening. Ensure a fast, clean injection.
-
LC-MS Analysis
Q: I am getting a weak signal or poor ionization for my analyte. What can I do?
-
A:
-
Mobile Phase Additives: The choice of mobile phase and additives is critical for ionization. For trimellitates, which lack easily ionizable functional groups, forming adducts can enhance signal intensity. Try adding ammonium formate or sodium acetate to the mobile phase to promote the formation of [M+NH4]+ or [M+Na]+ adducts.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) may be more effective than Electrospray Ionization (ESI) for less polar compounds like trimellitates. Experiment with different ionization sources if available.
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for your specific compound.
-
Q: My retention times are shifting between injections. What is the cause?
-
A:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running gradients.
-
Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can cause retention time shifts. Prepare fresh mobile phase regularly.
-
Column Temperature: Fluctuations in the column temperature will affect retention times. Use a column oven for stable temperature control.[13]
-
Matrix Effects: Changes in the sample matrix between injections can influence retention.
-
Sample Preparation
Q: How can I ensure my extraction from a plastic matrix is complete?
-
A:
-
Solvent Choice: The extraction solvent must be able to penetrate the polymer matrix and solubilize the analyte. A solvent that causes the polymer to swell without dissolving is ideal.
-
Extraction Technique: Techniques like Accelerated Solvent Extraction (ASE) or Soxhlet extraction, which use elevated temperature and pressure, can improve extraction efficiency.
-
Sample Pre-treatment: Grinding or cryomilling the polymer sample increases the surface area, facilitating better solvent penetration and more efficient extraction.[14]
-
Multiple Extractions: Perform sequential extractions and analyze the extracts separately to confirm that the majority of the analyte is recovered in the initial extractions.
-
Quantitative Data Summary
The following tables provide key mass spectrometry data and typical starting chromatographic conditions for the analysis of trimellitate plasticizers.
Table 1: Mass Spectrometry Data for Trimellitate Esters
| Compound Name | Molecular Formula | Adduct/Fragment | m/z (Mass-to-Charge Ratio) | Data Source |
| This compound | C30H48O6 | [M+H]+ | 505.35238 | Predicted[15] |
| [M+Na]+ | 527.33432 | Predicted[15] | ||
| [M+NH4]+ | 522.37892 | Predicted[15] | ||
| Tributyl benzene-1,2,4-tricarboxylate | C21H30O6 | Fragment Ion | 249 | Experimental |
| Fragment Ion | 193 | Experimental | ||
| Fragment Ion | 305 | Experimental | ||
| Trioctyl Trimellitate (TOTM) | C33H54O6 | Quantitative Ion | 305.05 | Experimental[1] |
| Qualitative Ion | 193.00 | Experimental[1] | ||
| Qualitative Ion | 57.10 | Experimental[1] |
Table 2: Typical Starting Conditions for Chromatographic Analysis
| Parameter | GC-MS | LC-MS |
| Column | Low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Injector Temp. | 250 - 300 °C[16] | N/A |
| Oven Program | Start at 200°C, ramp to 300°C[5] | Isocratic or gradient elution |
| Mobile Phase A | N/A | 0.1% Formic Acid in Water with 5mM Ammonium Formate |
| Mobile Phase B | N/A | 90:10 Acetonitrile/Water with 5mM Ammonium Formate |
| Flow Rate | 1-2 mL/min (Helium) | 0.4 mL/min |
| Detector | Mass Spectrometer (Scan or SIM mode) | Mass Spectrometer (e.g., Q-Orbitrap, Triple Quadrupole) |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound from a Polymer Matrix
-
Sample Preparation:
-
Cryogenically mill approximately 1-5 grams of the polymer sample to a fine powder.[6][14]
-
Accurately weigh the powdered sample into an extraction cell.
-
Perform an accelerated solvent extraction (ASE) using a suitable solvent like dichloromethane or a hexane/acetone mixture.
-
Evaporate the extract to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., chloroform or ethyl acetate).[16]
-
Filter the final solution through a 0.2 µm PTFE syringe filter before analysis.[17]
-
-
GC-MS Conditions:
-
Injector: Use a splitless injection of 1 µL at 280°C.
-
Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.[16]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 200°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 10 minutes.[5]
-
MS Detector: Operate in full scan mode (e.g., m/z 50-600) to identify unknown compounds. For quantification, use selected ion monitoring (SIM) mode with characteristic ions (refer to Table 1).
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Follow the same extraction and reconstitution procedure as for GC-MS, but reconstitute the final extract in the initial mobile phase (e.g., 95:5 Water/Acetonitrile with additives).
-
-
LC-MS/MS Conditions:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) maintained at 50°C.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: 90:10 (v/v) Acetonitrile/Water with 5 mM ammonium formate.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 15 min, hold for 5 min, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: Use an Orbitrap or Triple Quadrupole mass spectrometer with a heated electrospray ionization (HESI) source in positive ion mode. Monitor for expected adducts like [M+NH4]+ or [M+Na]+.
-
Visualizations
References
- 1. CN106248846A - A kind of measure the detection method of plasticizer trioctyl trimellitate (TOTM) in plastic - Google Patents [patents.google.com]
- 2. cir-safety.org [cir-safety.org]
- 3. geomembrane.com [geomembrane.com]
- 4. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. polymersolutions.com [polymersolutions.com]
- 7. gcms.cz [gcms.cz]
- 8. Multiresidual LC-MS analysis of plasticizers used in PVC gaskets of lids and assessment of their migration into food sauces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. energiforsk.se [energiforsk.se]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. agilent.com [agilent.com]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. PubChemLite - this compound (C30H48O6) [pubchemlite.lcsb.uni.lu]
- 16. scribd.com [scribd.com]
- 17. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Validation & Comparative
Validating the Purity of Triheptyl Benzene-1,2,4-tricarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Triheptyl benzene-1,2,4-tricarboxylate, a key component in various industrial applications. We will explore its performance characteristics alongside common alternatives and provide detailed experimental protocols for accurate purity assessment.
Introduction to this compound and its Alternatives
This compound, also known as triheptyl trimellitate, belongs to the class of trimellitate esters. These compounds are widely used as plasticizers, particularly in applications demanding high thermal stability and low volatility. The structure of this compound consists of a benzene-1,2,4-tricarboxylic acid backbone esterified with three heptyl alcohol chains.
The performance of a plasticizer is intrinsically linked to its purity. Impurities, such as unreacted starting materials (trimellitic anhydride and heptanol), byproducts from synthesis, or contaminants from the manufacturing process, can significantly impact the final product's properties, including its flexibility, durability, and, crucially in the pharmaceutical and medical device industries, its safety profile.
Common alternatives to this compound are other trialkyl trimellitates, which differ in the length of their alkyl chains. This variation in alkyl chain length influences their physical properties, such as viscosity, volatility, and migration resistance.
Table 1: Comparison of this compound with Alternative Trimellitate Plasticizers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) | Key Characteristics |
| This compound | 1528-48-9 | C30H48O6 | 504.7 | > 99.0 | Good balance of properties. |
| Trihexyl benzene-1,2,4-tricarboxylate | 1528-49-0 | C27H42O6 | 462.6 | > 99.0 | Lower viscosity, slightly higher volatility. |
| Trioctyl benzene-1,2,4-tricarboxylate (TOTM) | 3319-31-1 | C33H54O6 | 546.8 | > 99.5 | Very low volatility, high thermal stability.[1][2][3] |
| Triisononyl benzene-1,2,4-tricarboxylate (TINTM) | 53894-23-8 | C36H60O6 | 588.9 | > 99.0 | Good processability and low volatility. |
| Tridecyl benzene-1,2,4-tricarboxylate | 94109-09-8 | C48H84O6 | 757.2 | > 99.5 | Excellent low volatility and migration resistance. |
Experimental Protocols for Purity Validation
Accurate determination of the purity of this compound and its alternatives is critical. The following are the most common and effective analytical techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for quantifying the purity of trimellitate esters and identifying potential impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or similar).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a 1% (w/v) solution of the sample in a suitable solvent (e.g., dichloromethane or acetone) is injected in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 320 °C at a rate of 15 °C/min.
-
Hold: Hold at 320 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound in the total ion chromatogram. Impurities are identified by their mass spectra and retention times.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally labile compounds. It is an excellent alternative or complementary method to GC-MS for purity analysis of trimellitates.
Experimental Protocol:
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL of a 1 mg/mL solution of the sample in acetonitrile.
-
Detection: UV absorbance at 240 nm.
Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups in a molecule. While not typically used for precise quantification of purity, it is an excellent tool for confirming the identity of this compound and detecting the presence of certain impurities with distinct functional groups.
Experimental Protocol:
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is compared to a reference spectrum of pure this compound. Key characteristic peaks to observe include:
-
~1725 cm⁻¹ (C=O stretching of the ester groups)
-
~1270 and 1120 cm⁻¹ (C-O stretching of the ester groups)
-
~2950-2850 cm⁻¹ (C-H stretching of the alkyl chains)
-
Aromatic C-H and C=C stretching bands.
-
The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of residual heptanol (O-H stretch).
Performance Comparison and Conclusion
The choice of a trimellitate plasticizer depends on the specific requirements of the application.
-
This compound offers a good all-around performance.
-
Shorter-chain trimellitates like trihexyl trimellitate may be preferred where lower viscosity is critical, though they exhibit slightly higher volatility.
-
Longer-chain trimellitates such as trioctyl and tridecyl trimellitate provide superior performance in high-temperature applications due to their extremely low volatility and migration resistance.[1][2][3]
The purity of any of these plasticizers is paramount. The analytical methods outlined in this guide provide robust and reliable means for validating the purity of this compound and its alternatives. For routine quality control, GC-MS and HPLC are the methods of choice for quantitative purity assessment, while FTIR serves as a rapid and effective tool for identity confirmation. A combination of these techniques will ensure the highest quality and consistency of the material, which is essential for researchers, scientists, and drug development professionals.
References
A Comparative Guide to Triheptyl Benzene-1,2,4-tricarboxylate and Other High-Performance Trimellitates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triheptyl benzene-1,2,4-tricarboxylate, often referred to in the industry as Trioctyl Trimellitate (TOTM) or Tri(2-ethylhexyl) trimellitate (TEHTM), against other commonly used trimellitate plasticizers, namely Trioctyl Trimellitate (TOTM) and Triisononyl Trimellitate (TINTM). This comparison is supported by a review of available technical data and outlines the experimental protocols for key performance evaluations.
Executive Summary
Trimellitate esters are a class of high-performance plasticizers valued for their low volatility, high thermal stability, and excellent resistance to migration. These properties make them suitable for demanding applications where standard phthalate plasticizers may not be adequate, such as in medical devices, automotive interiors, and wire and cable insulation.[1][2][3] this compound and its close analogues, TOTM and TINTM, are key players in this category. While sharing a common trimellitic acid backbone, the differences in their alkyl side chains lead to variations in their performance characteristics.
Performance Comparison
The selection of a trimellitate plasticizer is often a balance between performance requirements and processing characteristics. The following tables summarize the key quantitative data for this compound (represented by TOTM data due to common industry synonymity) and other trimellitates.
Table 1: Physicochemical Properties
| Property | This compound (as TOTM/TEHTM) | Trioctyl Trimellitate (TOTM) | Triisononyl Trimellitate (TINTM) | Test Method |
| Molecular Formula | C₃₃H₅₄O₆ | C₃₃H₅₄O₆ | C₃₆H₆₀O₆ | - |
| Molecular Weight ( g/mol ) | 546.8 | 547 | ~589 | - |
| Appearance | Clear, colorless to light yellow viscous liquid | Clear, colorless to light yellow viscous liquid | Clear, colorless liquid | Visual |
| Specific Gravity (20/20°C) | 0.990 ± 0.005[4] | - | - | ASTM D1298 |
| Refractive Index (25°C) | 1.485 ± 0.005[4] | - | 1.486 (Typical) | ASTM D1218 |
| Viscosity (25°C, cps) | 210[4] | - | 260-320 | ASTM D445 |
| Flash Point (°C) | 263[4] | >250 | >94 | ASTM D92 |
| Freezing Point (°C) | -38[4] | - | -33 | ASTM D1015 |
| Water Content (Wt%) | 0.05 Max.[4] | - | 0.1 Max. | ASTM E203 |
| Acid Value (mg KOH/g) | 0.1 Max.[4] | - | 0.1 Max. | ASTM D1613 |
| Ester Content (Wt%) | 99 Min.[4] | - | 99.5 Max. | Gas Chromatography |
| Volume Resistivity (Ω-cm, 30°C) | 3.0 x 10¹¹ Min.[4] | - | - | ASTM D257 |
Table 2: Performance Characteristics
| Performance Metric | This compound (as TOTM/TEHTM) | Trioctyl Trimellitate (TOTM) | Triisononyl Trimellitate (TINTM) | Test Method |
| Volatility (Heating Loss, Wt%, 125°C x 3hrs) | 0.15 Max.[4] | Low | Low | ASTM D1203 |
| Migration Resistance | Excellent[5][6] | Excellent | Superior | ISO 177 |
| Extraction Resistance (Soapy Water) | Good[4] | Good | Excellent | ASTM D1239 |
| Thermal Stability | Excellent[4] | Excellent | Excellent | Thermogravimetric Analysis (TGA) |
| Low Temperature Flexibility | Good | Good | Excellent | ASTM D1043 |
| Processability | Good | Good | Excellent | Rheological Studies |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. The following sections outline the standard protocols for key experiments.
Determination of Volatile Loss (ASTM D1203)
This method determines the volatile loss from a plastic material under defined conditions of time and temperature using activated carbon.
-
Apparatus:
-
Analytical balance
-
Forced-convection oven
-
Desiccator
-
Containers (e.g., metal cans)
-
Activated carbon (8/14 mesh)
-
-
Procedure:
-
Condition the test specimens (typically 50 mm diameter discs) at 23 ± 2°C and 50 ± 10% relative humidity for at least 20 hours.[7]
-
Weigh the conditioned specimens individually (W₁).[7]
-
Place a layer of activated carbon in a container, followed by a specimen, and then cover the specimen with more activated carbon.[7]
-
Place the container in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).[7]
-
After the test period, remove the container from the oven and allow it to cool in a desiccator.
-
Carefully remove the specimen from the activated carbon and reweigh it (W₂).
-
Calculate the percentage of volatile loss as: ((W₁ - W₂) / W₁) * 100.
-
Determination of Plasticizer Migration (ISO 177)
This method specifies a procedure for determining the tendency of plasticizers to migrate from plastics into other materials.
-
Apparatus:
-
Analytical balance
-
Oven
-
Circular press
-
Absorbent backing discs (e.g., standardized rubber)
-
Weights (to apply a pressure of approximately 10 kPa)
-
-
Procedure:
-
Prepare test specimens (e.g., 50 mm diameter discs) and condition them.[1]
-
Weigh the test specimen (m₁) and the two absorbent backing discs (m₂ and m₃).
-
Assemble a stack in the following order: a glass plate, one absorbent disc, the test specimen, the second absorbent disc, another glass plate, and the weight.[1]
-
Place the assembly in an oven at a specified temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).[1]
-
After the test period, disassemble the stack and recondition the specimen and discs.
-
Reweigh the test specimen (m₄) and the absorbent discs (m₅ and m₆).
-
The migration is expressed by the loss in mass of the test specimen and the gain in mass of the absorbent discs.[1]
-
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
-
Apparatus:
-
Thermogravimetric analyzer with a high-precision balance and a furnace.
-
Gas flow controllers (for inert and oxidative atmospheres).
-
-
Procedure:
-
A small, precisely weighed sample (typically 5-10 mg) is placed in the TGA sample pan.[8]
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).[8]
-
The weight of the sample is continuously monitored as the temperature increases.[8]
-
The resulting TGA curve plots weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
-
Signaling Pathways and Toxicological Profile
Trimellitates are generally considered to have a low toxicity profile, especially when compared to some low molecular weight phthalates.[1] However, understanding their potential interactions with biological systems is crucial for drug development and medical device applications.
Metabolic Pathway of Tri(2-ethylhexyl) trimellitate (TEHTM)
Studies on the human metabolism of TEHTM, a close analogue of this compound, indicate that it is hydrolyzed to its diester and monoester forms. The primary metabolites are then further oxidized.
Potential Toxicological Signaling Pathways
Some studies suggest that trimellitates and their metabolites may interact with nuclear receptors, such as the Estrogen Receptor (ER) and Peroxisome Proliferator-Activated Receptors (PPARs), although with significantly lower affinity than classical endocrine disruptors.
Estrogen Receptor (ER) Signaling
Estrogen receptors are involved in the regulation of gene expression. Ligand binding can initiate a cascade of events leading to changes in cell proliferation and differentiation.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are nuclear receptors that play a key role in lipid metabolism and inflammation. Activation of PPARs can influence the expression of a wide range of genes.
Conclusion
This compound (commonly known as TOTM or TEHTM) and other trimellitates like TINTM are high-performance plasticizers offering significant advantages in applications requiring low volatility, high-temperature resistance, and permanence. The choice between these trimellitates will depend on the specific performance requirements of the end-product, with considerations for properties such as low-temperature flexibility and processing characteristics. The provided experimental protocols offer a framework for the rigorous evaluation and comparison of these materials. While generally considered safe, a thorough understanding of their metabolic pathways and potential interactions with biological signaling pathways is essential for their application in sensitive fields such as drug development and medical devices.
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Products - UPC [upc.com.tw]
- 4. ark-chem.co.jp [ark-chem.co.jp]
- 5. productcatalog.eastman.com [productcatalog.eastman.com]
- 6. TOTM (Tris (2-Ethylhexyl) Trimellitate) Plasticizer | Eastman [eastman.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
Comparative Analysis of Anaplerotic Therapies: A Guide for Researchers and Drug Development Professionals
Introduction
This guide provides a comparative analysis of compounds relevant to anaplerotic therapies, with a focus on analogs that could be of interest to researchers in metabolic diseases. The initial compound of interest, Triheptyl benzene-1,2,4-tricarboxylate (triheptyl trimellitate), is a specific ester of trimellitic acid. While data on the biological activity of this exact molecule is scarce in publicly available literature, its structure suggests two key areas of investigation for potential analogs: other esters of trimellitic acid and compounds containing C7 fatty acid chains.
Esters of trimellitic acid, such as the structurally similar trioctyl trimellitate (TOTM), are primarily utilized as industrial plasticizers.[1][2][3][4] Their toxicological profiles have been assessed for safety in applications like food contact materials, but they are not typically developed for therapeutic purposes.[5][6][7][8]
Conversely, compounds featuring C7 fatty acid chains, most notably triheptanoin, have been extensively researched and developed as therapeutic agents. Triheptanoin is a medium-chain triglyceride that serves as an anaplerotic substrate, meaning it replenishes intermediates in the Krebs cycle.[9][10][11][12] It is an approved medical food for the treatment of long-chain fatty acid oxidation disorders (LC-FAODs).[13][14][15][16][17]
Given the likely interest of the target audience in therapeutic applications, this guide will focus on a comparative analysis of triheptanoin and its primary comparator in clinical studies, trioctanoin. Trioctyl trimellitate will be included as a structural analog to provide a comprehensive overview, though it is important to note its different field of application.
Compound Profiles
A summary of the key compounds discussed in this guide is presented below.
| Compound | Structure | Primary Application | Mechanism of Action |
| This compound | Tri-ester of trimellitic acid and heptyl alcohol | Not well-established; likely industrial | Not well-characterized in biological systems |
| Trioctyl trimellitate (TOTM) | Tri-ester of trimellitic acid and 2-ethylhexanol | Plasticizer in PVC and other polymers[1][2][3][4] | Primarily physical modification of polymer properties |
| Triheptanoin | Triglyceride of three heptanoic (C7) acids | Medical food for LC-FAODs[13][14][15][16][17] | Anaplerotic: provides acetyl-CoA and propionyl-CoA to the Krebs cycle[10][11][15] |
| Trioctanoin | Triglyceride of three octanoic (C8) acids | Medical food; component of MCT oil | Provides acetyl-CoA to the Krebs cycle |
Quantitative Data Summary
Physicochemical Properties
| Property | This compound | Trioctyl trimellitate (TOTM) | Triheptanoin |
| Molecular Formula | C30H48O6[18][] | C33H54O6[1][4] | C24H44O6 |
| Molecular Weight | 504.7 g/mol [18] | 546.8 g/mol [2] | 428.6 g/mol |
| Boiling Point | Not available | ~414 °C[20] | 232.5 °C |
| Density | Not available | ~0.99 g/mL[20] | 0.96 g/mL |
| Water Solubility | Insoluble (predicted) | Practically insoluble[2] | Insoluble |
Toxicological Data for Trimellitate Esters
| Parameter | Trioctyl trimellitate (TOTM) |
| Genotoxicity | No concern for genotoxicity in in vitro studies[5][6][7][8] |
| NOAEL (90-day oral toxicity, rats) | 225 mg/kg bw/day[5][6][7][8] |
| Developmental Toxicity | Does not cause developmental effects like DEHP[5][6][7][8] |
Clinical Efficacy of Triheptanoin in LC-FAODs
| Clinical Endpoint | Study Results | Reference |
| Major Clinical Events (MCEs) | Reduced annualized event and duration rates of MCEs[13] | CL201/CL202 studies |
| Cardiac Function | Improved cardiac function and stabilized cardiomyopathy in some patients[10][13] | Phase 2 trials, case reports |
| Exercise Tolerance | Enhanced exercise tolerance and improvement in daily activities[15] | Vockley et al., 2017 |
| Hypoglycemia | Reduced frequency of hypoglycemic events[13][15] | Retrospective chart reviews |
| Hospitalization | Decreased hospitalization days per year[11] | Retrospective chart reviews |
Signaling and Metabolic Pathways
Anaplerotic Mechanism of Triheptanoin
The primary therapeutic benefit of triheptanoin is derived from its role in anaplerosis. After oral administration, it is hydrolyzed into glycerol and three heptanoate (C7) fatty acids. Heptanoate is then metabolized in the liver and other tissues to provide both acetyl-CoA and propionyl-CoA. Propionyl-CoA is carboxylated to succinyl-CoA, a key intermediate of the Krebs cycle. This "refilling" of the Krebs cycle is crucial for energy production in patients with LC-FAODs.[9][10][11][12]
Caption: Metabolic pathway of triheptanoin illustrating its anaplerotic effect on the Krebs cycle.
Experimental Protocols
Protocol 1: Assessment of Cardiac Function in a Clinical Trial for LC-FAODs
This protocol is a generalized summary based on methodologies used in clinical trials comparing triheptanoin and trioctanoin.[13]
Objective: To evaluate the effect of triheptanoin versus trioctanoin on cardiac function in patients with LC-FAODs.
Methodology:
-
Patient Recruitment: Patients with molecularly confirmed LC-FAODs are enrolled in a randomized, double-blind clinical trial.
-
Treatment Arms:
-
Group A: Receives triheptanoin as a percentage of their daily caloric intake.
-
Group B: Receives trioctanoin as a percentage of their daily caloric intake.
-
-
Baseline Assessment: At the beginning of the study, all patients undergo a comprehensive cardiac evaluation, including:
-
Echocardiogram: To measure left ventricular ejection fraction (LVEF), fractional shortening, and other parameters of cardiac structure and function.
-
Electrocardiogram (ECG): To assess heart rhythm and detect any abnormalities.
-
-
Follow-up Assessments: Cardiac evaluations are repeated at predefined intervals (e.g., 4, 6, or 12 months) throughout the study period.
-
Data Analysis: Changes from baseline in echocardiographic and ECG parameters are compared between the two treatment groups using appropriate statistical methods (e.g., ANCOVA).
References
- 1. gst-chem.com [gst-chem.com]
- 2. bastone-plastics.com [bastone-plastics.com]
- 3. Trioctyl Trimellitate Supplier | 3319-31-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. Trioctyl Trimellitate (TOTM) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 5. Safety assessment of the substance trimellitic acid, tris (2‐ethylhexyl) ester, for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety assessment of the substance trimellitic acid, tris (2‐ethylhexyl) ester, for use in food contact materials | EFSA [efsa.europa.eu]
- 8. EFSA assesses new plasticizer for PVC | Food Packaging Forum [foodpackagingforum.org]
- 9. Anaplerotic diet therapy in inherited metabolic disease: therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triheptanoin--a medium chain triglyceride with odd chain fatty acids: a new anaplerotic anticonvulsant treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anaplerotic molecules: current and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triheptanoin in the management of long-chain fatty acid oxidation disorders: a profile of its use | springermedizin.de [springermedizin.de]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]
- 16. New Long-Chain Fatty Acid Oxidation Disorder treatments 2025 | Everyone.org [everyone.org]
- 17. io.nihr.ac.uk [io.nihr.ac.uk]
- 18. PubChemLite - this compound (C30H48O6) [pubchemlite.lcsb.uni.lu]
- 20. Trioctyl trimellitate | 3319-31-1 [chemicalbook.com]
Performance Deep Dive: Triheptyl Benzene-1,2,4-Tricarboxylate in the Plasticizer Landscape
For researchers, scientists, and professionals in drug development, the selection of a plasticizer is critical to ensuring the performance, safety, and stability of polymer-based products. This guide offers a comparative analysis of Triheptyl Benzene-1,2,4-Tricarboxylate, contextualizing its performance within the broader family of trimellitate esters and against other common plasticizers.
While specific experimental data for this compound is not extensively available in public literature, its performance can be largely inferred from the well-documented characteristics of its close structural analogs, such as Trioctyl Trimellitate (TOTM). Trimellitates are a class of high-molecular-weight plasticizers known for their excellent thermal stability, low volatility, and high resistance to migration, making them a preferred choice for demanding applications.
Executive Summary
This compound belongs to the trimellitate family of plasticizers, which are recognized for their superior performance in applications requiring high temperature resistance and permanence. Compared to traditional phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP), trimellitates offer significant advantages in terms of lower volatility, reduced migration, and in some cases, a more favorable toxicological profile. These characteristics make them highly suitable for use in sensitive applications such as medical devices, automotive interiors, and wire and cable insulation.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the typical properties and performance characteristics of trimellitate plasticizers, represented largely by the widely studied Trioctyl Trimellitate (TOTM), against other common plasticizer types. It is anticipated that this compound would exhibit properties intermediate between Trihexyl and Trioctyl trimellitates.
Table 1: General Properties of Plasticizer Classes
| Property | Trimellitates (e.g., TOTM) | Phthalates (e.g., DEHP) | Other Non-Phthalates (e.g., DOTP, ATBC) |
| Molecular Weight | High | Medium | Varies |
| Volatility | Very Low | Moderate to High | Low to Moderate |
| Migration Resistance | Excellent | Fair to Good | Good |
| Thermal Stability | Excellent | Good | Good to Excellent |
| Low Temperature Flexibility | Good | Excellent | Good to Excellent |
| Cost | High | Low | Moderate to High |
Table 2: Performance in Key Applications
| Application | Key Performance Metric | Trimellitates | Phthalates |
| Wire & Cable Insulation | Thermal endurance, electrical resistivity | Excellent, suitable for high-temperature ratings (e.g., 105°C)[1] | Good, but can be limited by volatility at high temperatures. |
| Automotive Interiors | Low fogging, UV resistance, thermal stability | Excellent, minimizes windshield fogging[1] | Prone to fogging due to higher volatility. |
| Medical Devices | Low leachability/migration | Excellent, preferred for applications with direct patient contact[2] | High potential for leaching, raising health concerns. |
| Food Contact Materials | Extraction resistance | Excellent, resists extraction by fats and oils[1] | Can migrate into foodstuffs, regulatory restrictions apply. |
Experimental Protocols
The evaluation of plasticizer performance involves a range of standardized tests. Below are detailed methodologies for key performance indicators.
Volatility Assessment (ASTM D1203)
This test method determines the volatile loss from a plastic material under defined conditions of time and temperature.
-
Apparatus: Analytical balance, oven, desiccator, activated carbon.
-
Procedure:
-
A pre-weighed sample of the plasticized polymer is prepared.
-
The sample is placed in a container with activated carbon, which acts as a sink for volatile components.
-
The assembly is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After the exposure period, the sample is removed, cooled in a desiccator, and re-weighed.
-
The percentage of weight loss is calculated, which corresponds to the volatile loss of the plasticizer.
-
Migration Assessment (ASTM D2199)
This method provides an accelerated test for the tendency of plasticizers to migrate from a vinyl fabric to a lacquer surface.
-
Apparatus: Glass plates, vinyl fabric sample, lacquer-coated panels, weights, oven.
-
Procedure:
-
A sample of the vinyl fabric containing the plasticizer is placed in contact with a lacquer-coated panel.
-
A specified pressure is applied to the assembly using a weight.
-
The assembly is placed in an oven at an elevated temperature (e.g., 50°C) for a set duration (e.g., 72 hours).
-
After cooling, the vinyl fabric is removed, and the lacquer surface is visually inspected for softening, tackiness, or other signs of plasticizer migration.
-
The degree of migration is rated based on a standardized scale.
-
Signaling Pathways and Logical Relationships
The selection of a plasticizer is a multi-faceted process that involves balancing performance, cost, and regulatory considerations. The following diagram illustrates the logical workflow for selecting a high-performance plasticizer for a demanding application.
The esterification process is fundamental to the synthesis of this compound. This diagram outlines the general chemical pathway.
Conclusion
This compound, as a member of the trimellitate family, is expected to offer superior performance in applications where low volatility, high thermal stability, and minimal migration are critical. While direct comparative data is limited, the well-established benefits of trimellitates like TOTM over traditional phthalates provide a strong indication of its capabilities. For researchers and developers working on high-performance, long-lasting, and safe polymer-based products, the trimellitate class, including this compound, represents a compelling choice that warrants serious consideration and further specific testing for validation.
References
A Toxicological Comparison of Triheptyl Benzene-1,2,4-tricarboxylate and its Alternatives for Researchers and Drug Development Professionals
This guide provides a comparative toxicological overview of Triheptyl benzene-1,2,4-tricarboxylate and structurally related alkyl trimellitates. Due to the limited publicly available toxicological data for this compound, this comparison leverages data from its close chemical relatives to infer potential toxicological properties and highlight trends within this class of compounds. The primary comparators include Trioctyl benzene-1,2,4-tricarboxylate (TOTM), a widely used and studied alternative, as well as other alkyl trimellitates to illustrate the influence of alkyl chain length on toxicity.
Executive Summary
This compound is a member of the alkyl trimellitate family, which are primarily used as plasticizers. The toxicological profile of these compounds is of significant interest due to their potential for human exposure. Based on the available data for analogous compounds, this compound is anticipated to exhibit a low order of acute toxicity. The data for Trioctyl trimellitate (TOTM) indicates low oral and dermal toxicity and low bioaccumulation potential.[1][2] As the alkyl chain length of these esters influences their toxicological properties, this guide presents a comparative analysis to aid in the selection of appropriate compounds for various research and development applications.
Comparative Toxicological Data
The following table summarizes the available quantitative toxicological data for this compound and its alternatives.
| Compound | Molecular Formula | Acute Oral LD50 (Rat) | Aquatic Toxicity | Genotoxicity | Endocrine Disruption Potential |
| This compound | C30H48O6 | No data available | No data available | No data available | No data available |
| Trioctyl benzene-1,2,4-tricarboxylate (TOTM) | C33H54O6 | > 2,000 mg/kg[2] | LC50 (Fish, 96h) > 100 mg/L[2] | Not classified as a germ cell mutagenic[3] | Not listed as an endocrine disruptor |
| Trihexyl benzene-1,2,4-tricarboxylate | C27H42O6 | No data available | No data available | Not classified as hazardous under GHS for most reports[4] | Potential endocrine disrupting compound[4] |
| Tributyl benzene-1,2,4-tricarboxylate | C21H30O6 | No data available | No data available | No data available | Potential endocrine disrupting compound[5] |
| Tri(tridecyl) benzene-1,2,4-tricarboxylate | C48H84O6 | No data available | Very toxic to aquatic life with long-lasting effects[6] | No data available | No data available |
Experimental Protocols
Experiment: Acute Oral Toxicity (based on OECD Guideline 401)
-
Test Substance: Trioctyl benzene-1,2,4-tricarboxylate (TOTM)
-
Test Species: Sprague-Dawley rats
-
Administration: A single dose of the test substance was administered by gavage.
-
Dosage: A limit test was performed at a dose of 2,000 mg/kg body weight.
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-dosing.
-
Endpoint: The LD50 was determined to be greater than 2,000 mg/kg, indicating a low order of acute toxicity.[2]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a toxicological assessment, the following diagrams are provided.
Caption: A generalized workflow for toxicological assessment of a chemical substance.
Caption: A simplified diagram of the ADME (Absorption, Distribution, Metabolism, and Excretion) pathway for a xenobiotic.
Discussion and Conclusion
The available toxicological data for alkyl trimellitates suggests a general trend of low acute toxicity, particularly for those with intermediate alkyl chain lengths such as Trioctyl trimellitate (TOTM).[1][2] While specific data for this compound is lacking, its structural similarity to TOTM suggests a comparable low toxicity profile. However, it is important to note the potential for endocrine-disrupting effects with shorter alkyl chains (e.g., Tributyl trimellitate)[5] and increased aquatic toxicity with very long alkyl chains (e.g., Tri(tridecyl) trimellitate).[6]
For researchers and drug development professionals, the selection of a specific alkyl trimellitate should be guided by a thorough evaluation of the available toxicological data and the specific application. While this compound may be a suitable candidate where a specific carbon number is required, the more extensive toxicological database for TOTM may provide greater confidence in its safety profile for many applications. Further toxicological studies on this compound are warranted to provide a more complete and direct assessment of its safety.
References
- 1. Buy Trioctyl benzene-1,2,4-tricarboxylate | 89-04-3 [smolecule.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. chemos.de [chemos.de]
- 4. Trihexyl benzene-1,2,4-tricarboxylate | C27H42O6 | CID 73718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tributyl benzene-1,2,4-tricarboxylate | C21H30O6 | CID 74411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tri(tridecyl) benzene-1,2,4-tricarboxylate | C48H84O6 | CID 3023588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Triheptyl benzene-1,2,4-tricarboxylate and Its Alternatives in Industrial Applications
A detailed guide for researchers and drug development professionals on the regulatory and performance landscape of Triheptyl benzene-1,2,4-tricarboxylate and key alternatives, Trioctyl trimellitate (TOTM) and Di(2-ethylhexyl) terephthalate (DEHTP).
This guide provides a comprehensive comparison of this compound, a less common plasticizer, with two widely used alternatives: Trioctyl trimellitate (TOTM) and Di(2-ethylhexyl) terephthalate (DEHTP). Due to the limited publicly available data for this compound, a read-across approach has been adopted, primarily using data from the structurally similar analogue, TOTM. This approach is consistent with methodologies used by regulatory bodies for assessing chemicals with limited individual data.[1]
Regulatory Status Overview
| Chemical Name | CAS Number | Key Regulatory Information |
| This compound | 1528-48-9 | Listed as an "Existing chemical substance" in Japan's NITE database, indicating its presence in commerce.[2] Included in ISO 1043-3 standard for plastics symbols and abbreviated terms.[3][4] No specific listings in major US or EU databases were found, suggesting limited production or use in these regions. |
| Trioctyl trimellitate (TOTM) | 3319-31-1 | Registered under REACH in the European Union.[5] Approved by the FDA for use in food contact applications. Considered to have a favorable safety profile and is often used as a replacement for regulated phthalates.[6] |
| Di(2-ethylhexyl) terephthalate (DEHTP/DOTP) | 6422-86-2 | A non-phthalate plasticizer with no negative regulatory pressure, making it a common substitute for regulated phthalates like DEHP.[7] It is listed on the US EPA's TSCA inventory. |
Comparative Toxicological Data
The toxicological profiles of these plasticizers are paramount for their safe use. High molecular weight trimellitates are generally considered to have low toxicity.[1]
| Toxicological Endpoint | This compound (inferred) | Trioctyl trimellitate (TOTM) | Di(2-ethylhexyl) terephthalate (DEHTP/DOTP) |
| Acute Oral Toxicity | Expected to be low. | Low acute toxicity.[7] | Low acute oral toxicity. |
| Reproductive & Developmental Toxicity | Not expected to be a reproductive or developmental toxicant.[1] | Considered to have very limited reproductive toxicity.[1] | Not considered toxic for reproduction.[8] |
| Genotoxicity | Expected to be non-genotoxic. | Not genotoxic. | Not genotoxic. |
| Skin/Eye Irritation | Potential for slight irritation. | May cause slight skin or eye irritation.[9] | Not a significant irritant. |
Performance Characteristics as a Plasticizer
The primary function of these substances is as plasticizers, which impart flexibility to polymers like PVC. Their performance characteristics determine their suitability for various applications.
| Performance Metric | This compound | Trioctyl trimellitate (TOTM) | Di(2-ethylhexyl) terephthalate (DEHTP/DOTP) |
| Primary Use | Plasticizer for polymers.[10] | High-performance plasticizer for PVC, especially in high-temperature applications like wire and cable insulation.[6][7][9][11] | General-purpose plasticizer used as a substitute for regulated phthalates in a wide range of applications. |
| Volatility | Expected to have low volatility. | Very low volatility, making it suitable for durable applications.[7][9] | Low volatility. |
| Migration Resistance | Expected to have good migration resistance. | Excellent resistance to migration into oils, soaps, and water.[6] | Good migration resistance. |
| Thermal Stability | Expected to have high thermal stability. | High thermal stability.[7][9] | Good thermal stability. |
Experimental Protocols
Detailed experimental protocols for toxicological assessments are crucial for data interpretation and comparison. The following are representative protocols for key studies.
Acute Oral Toxicity Study (as per OECD TG 401)
-
Test Animals: Healthy young adult rats of a single strain are used.
-
Dosage: A single high dose of the test substance (e.g., 2000 mg/kg body weight) is administered by gavage using a stomach tube.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Reproductive/Developmental Toxicity Screening Test (as per OECD TG 421)
-
Test Animals: Male and female rats are used.
-
Administration: The test substance is administered daily by gavage to males for four weeks and to females for two weeks before mating, during mating, and for females, throughout pregnancy and lactation.
-
Parameters Monitored: Observations include effects on mating performance, fertility, length of gestation, and offspring viability, growth, and development.
-
Pathology: At termination, reproductive organs are examined, and sperm parameters are analyzed for males.
Visualizing Relationships and Workflows
Logical Relationship of Trimellitate Esters
Caption: Structural relationship of this compound to the broader class of high molecular weight trimellitates.
General Experimental Workflow for Toxicity Assessment
Caption: A simplified workflow for the toxicological assessment of a chemical substance.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. J-CHECK(English) [nite.go.jp]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. files.infocentre.io [files.infocentre.io]
- 5. Trihexyl benzene-1,2,4-tricarboxylate | C27H42O6 | CID 73718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bastone-plastics.com [bastone-plastics.com]
- 7. Buy Trioctyl benzene-1,2,4-tricarboxylate | 89-04-3 [smolecule.com]
- 8. cir-safety.org [cir-safety.org]
- 9. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]
- 10. patents.justia.com [patents.justia.com]
- 11. gst-chem.com [gst-chem.com]
A Comparative Guide to Triheptyl Benzene-1,2,4-tricarboxylate and Its Alternatives for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Triheptyl benzene-1,2,4-tricarboxylate and its alternatives, offering objective performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their material selection process. Due to the limited availability of specific performance data for this compound, data for the closely related and widely used Trioctyl trimellitate (TOTM) is used as a representative for the trimellitate class.
Executive Summary
This compound belongs to the trimellitate class of plasticizers, which are known for their low volatility and high thermal stability, making them suitable for demanding applications.[1] This guide compares the performance of trimellitates, represented by Trioctyl trimellitate (TOTM), with other common non-phthalate plasticizers: Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) and O-acetyl tributyl citrate (ATBC). The selection of an appropriate plasticizer is critical as it influences the flexibility, durability, and safety of the final product. While trimellitates offer excellent performance at high temperatures, alternatives like DINCH and ATBC provide distinct advantages in terms of biocompatibility and processing characteristics.
Data Presentation: Quantitative Comparison of Plasticizers
The following table summarizes the key performance indicators for TOTM (as a proxy for this compound), DINCH, and ATBC.
| Property | Trioctyl trimellitate (TOTM) | Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) | O-acetyl tributyl citrate (ATBC) | Test Method |
| Molecular Formula | C33H54O6[1] | C26H48O4 | C20H34O8 | - |
| Molecular Weight ( g/mol ) | 546.79[1] | ~424.7 | ~402.5 | - |
| Density (g/cm³ at 25°C) | ~0.984[2] | ~0.948 | ~1.048 | ASTM D1045 |
| Boiling Point (°C) | 414[3] | 394[4] | ~335 | ASTM D1045 |
| Flash Point (°C) | 263 (closed cup) | 224 (COC)[4] | 204 (COC) | ASTM D92 |
| Migration Loss (%) | <2% after 30 days in mineral oil at 70°C[1] | Low, but specific data varies | Higher than trimellitates | ISO 177 / ASTM D1203 |
| Thermal Stability | Excellent[1] | Good | Good | TGA / ASTM E1131 |
| Hardness (Shore A) | Dependent on concentration, generally produces flexible PVC[5] | Produces flexible PVC | Produces flexible PVC | ASTM D2240 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of plasticizer performance.
Plasticizer Migration Testing (Based on ISO 177)
This test determines the amount of plasticizer that leaches from a plastic material into a contacting medium.
-
Sample Preparation: Prepare circular test specimens of the plasticized polymer with a diameter of 50 ± 1 mm and a thickness of 2 ± 0.1 mm.
-
Conditioning: Condition the test specimens and the absorbent medium (e.g., activated carbon or a specified simulant) for 24 hours at 23 ± 2 °C and 50 ± 5 % relative humidity.
-
Test Procedure:
-
Weigh the conditioned test specimen and the absorbent medium separately to the nearest 0.1 mg.
-
Place the test specimen between two layers of the absorbent medium.
-
Apply a uniform pressure of 10 ± 1 kPa to the assembly.
-
Place the entire assembly in an oven at a specified temperature (e.g., 70 ± 2 °C) for a specified duration (e.g., 24 hours).
-
After the test period, cool the assembly to room temperature.
-
Carefully separate the test specimen from the absorbent medium.
-
Weigh the test specimen and the absorbent medium again.
-
-
Calculation: The migration loss is calculated as the percentage weight loss of the test specimen.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: Place a small, known mass of the plasticized material (typically 5-10 mg) into the TGA sample pan.
-
Test Procedure:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The atmosphere can be inert (e.g., nitrogen) or oxidative (e.g., air).
-
Record the mass of the sample as a function of temperature.
-
-
Analysis: The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the decomposition of the material. The onset temperature of decomposition is a key indicator of thermal stability.
Mechanical Properties of Plasticized PVC (Tensile Testing based on ASTM D638)
This test determines the tensile strength, elongation, and modulus of elasticity of the plasticized material.
-
Sample Preparation: Prepare dumbbell-shaped test specimens from the plasticized PVC sheets according to the dimensions specified in the standard.
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2 °C and 50 ± 5 % relative humidity.
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and the corresponding elongation throughout the test.
-
-
Calculation:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus of Elasticity: A measure of the material's stiffness.
-
Mandatory Visualization
Caption: Workflow for Plasticizer Migration Testing based on ISO 177.
Caption: Logical Flow for Plasticizer Selection Based on Key Performance Needs.
References
A Comparative Guide to Triheptyl Benzene-1,2,4-tricarboxylate Reference Standards for Researchers
For researchers, scientists, and drug development professionals requiring precise analytical standards, Triheptyl benzene-1,2,4-tricarboxylate is a compound of interest, often utilized in applications such as plasticizer analysis and material science. This guide provides a comprehensive comparison of this compound reference standards with its common alternatives, supported by experimental data and detailed analytical protocols.
Overview of this compound and Its Alternatives
This compound (CAS No. 1528-48-9) is a trimellitate ester recognized for its properties as a plasticizer. In the realm of analytical reference materials, its purity and stability are paramount. Key alternatives often considered for similar applications include other esters of trimellitic acid, such as Trihexyl trimellitate and Trioctyl trimellitate, as well as other classes of plasticizers like diisononyl cyclohexane-1,2-dicarboxylate (DINCH) and di(2-ethylhexyl) terephthalate (DEHT).
While BOC Sciences is a known supplier of this compound, obtaining a comprehensive Certificate of Analysis with detailed purity data is crucial for its qualification as a reference standard.
Performance Comparison: Purity, Stability, and Analytical Response
A critical aspect of a reference standard is its certified purity. While a specific Certificate of Analysis for a this compound reference standard is not publicly available, the purity of similar compounds like Trioctyl trimellitate is often reported to be above 98.5%. The selection of a suitable reference standard necessitates a thorough evaluation of the supplier's specifications.
The performance of these compounds in analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is a key differentiator. The choice between these trimellitate esters can influence retention times, resolution, and sensitivity.
Table 1: Comparison of Physicochemical Properties and Analytical Considerations
| Parameter | This compound | Trihexyl trimellitate | Trioctyl trimellitate |
| CAS Number | 1528-48-9 | 1528-49-0[1] | 89-04-3[2] |
| Molecular Formula | C30H48O6 | C27H42O6[1] | C33H54O6[2] |
| Molecular Weight | 504.7 g/mol | 462.6 g/mol [1] | 546.8 g/mol [2] |
| General Purity | Inquire with supplier | Typically >98% | Typically >98.5%[2] |
| Key Applications | Plasticizer analysis, material science | Plasticizer, polymer formulations | Plasticizer for PVC, coatings, adhesives[2] |
| Analytical Methods | HPLC, GC-MS | HPLC, GC-MS[1] | HPLC, GC-MS |
Experimental Protocols for Comparative Analysis
To objectively compare these reference standards, standardized analytical methods are essential. Below are detailed protocols for HPLC and GC-MS analysis, which can be adapted for a head-to-head comparison.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is suitable for determining the purity of trimellitate esters.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare individual standard solutions of this compound, Trihexyl trimellitate, and Trioctyl trimellitate in acetonitrile at a concentration of 1 mg/mL.
-
Procedure: Inject each standard solution and record the chromatogram. The purity is determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Quantification
This method is ideal for identifying and quantifying trace levels of these compounds, particularly in complex matrices.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 50-600.
-
Standard Preparation: Prepare a mixed standard solution containing this compound and its alternatives in a suitable solvent like dichloromethane.
-
Procedure: Inject the standard mixture to determine the retention times and mass spectra for each compound. For quantification, a calibration curve can be generated using a series of dilutions of the standards.
Visualization of Experimental Workflow and Signaling Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for comparing reference standards and a hypothetical signaling pathway where these compounds might be investigated for their biological effects.
Leaching Potential: A Key Performance Metric
For many applications, particularly in the context of medical devices and food contact materials, the potential for the plasticizer to leach from the polymer matrix is a critical safety and performance concern. Studies have investigated the migration of various plasticizers, including Trioctyl trimellitate, from PVC. Gravimetric analysis has shown migration losses of less than 2% for Trioctyl trimellitate after 30 days in mineral oil at 70°C.[2] The lower leaching potential of higher molecular weight plasticizers is a significant advantage in these applications. A comparative leaching study of Triheptyl, Trihexyl, and Trioctyl trimellitates would provide valuable data for selecting the most suitable compound for applications where low migration is essential.
References
Safety Operating Guide
Navigating the Disposal of Triheptyl Benzene-1,2,4-tricarboxylate: A Guide for Laboratory Professionals
Disclaimer: The following information is based on data for structurally similar compounds and should be used as a general guide. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal company for specific disposal instructions tailored to your location and regulations.
Hazard Assessment and Safety Profile
Based on the information available for similar trimellitate esters, Triheptyl benzene-1,2,4-tricarboxylate is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] However, as with any chemical, it is crucial to handle it with care to minimize exposure.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the substance.
-
Engineering Controls: Work in a well-ventilated area to avoid inhalation of any potential vapors, especially if the substance is heated.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.
Quantitative Data Summary
The following table summarizes key data points for this compound and a similar compound, Tri-n-hexyltrimellitate, to provide a comparative overview.
| Property | This compound | Tri-n-hexyltrimellitate (for comparison) | Reference |
| CAS Number | 1528-48-9 | 1528-49-0 | [][5] |
| Molecular Formula | C30H48O6 | C27H42O6 | [][5] |
| Molecular Weight | 504.7 g/mol | 462.6 g/mol | [][5] |
| Hazard Classification | Not available | Not considered hazardous by 2012 OSHA | [2] |
Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance. The diagram below illustrates the recommended step-by-step process.
Experimental Protocols
Currently, there are no specific experimental protocols cited in publicly available safety data for the disposal of this compound through methods such as chemical neutralization or degradation. The standard and recommended procedure is disposal via a licensed waste management facility.
Step-by-Step Disposal Procedure:
-
Segregation: Ensure that waste this compound is not mixed with other chemical waste streams unless explicitly permitted by your EHS department.
-
Containerization: Place the waste material in a chemically compatible, leak-proof container with a secure lid. The container should be in good condition and suitable for transport.
-
Labeling: Clearly label the container with the full chemical name, "this compound," the CAS number (1528-48-9), and an indication that it is "non-hazardous waste for disposal."
-
Storage: Store the labeled waste container in a designated, secondary containment area away from incompatible materials.
-
Consultation: Contact your institution's EHS department to inform them of the waste and to receive specific instructions for your facility.
-
Professional Disposal: Arrange for the collection of the waste by a licensed and certified chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment.
References
Essential Safety and Operational Guidance for Handling Triheptyl benzene-1,2,4-tricarboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Triheptyl benzene-1,2,4-tricarboxylate was located. The following guidance is based on the safety profiles of structurally similar long-chain alkyl trimellitates, such as trihexyl, trioctyl, and triisodecyl trimellitates. These related compounds are generally considered to have low acute toxicity and are not classified as hazardous under the Globally Harmonized System (GHS). However, it is imperative to handle any chemical with caution in a laboratory setting.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on best practices for handling non-hazardous liquid chemicals.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. |
| Chemical Goggles | To be used when there is a splash hazard. | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable for incidental contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat to protect skin and clothing. |
| Respiratory | Not generally required | Use in a well-ventilated area. If aerosols may be generated, a NIOSH-approved respirator may be appropriate. |
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal. Adherence to these steps is crucial for maintaining a safe laboratory environment.
Operational and Disposal Plans
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, especially when heating the substance or if aerosols may be generated.
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE as outlined in the table above.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory.
Spill Response:
-
Minor Spills: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or absorbent pads).[1][2] Scoop up the absorbed material and place it into a sealed, labeled container for disposal.[1][2] Clean the spill area with soap and water.
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert others.[1] If possible, and without risk to personnel, contain the spill to prevent it from spreading. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.
Disposal Plan: Based on the low toxicity profile of similar compounds, this compound can likely be disposed of as non-hazardous waste. However, always follow local, state, and federal regulations.
-
Unused Product: Collect in a clearly labeled, sealed container.
-
Contaminated Materials: Absorbent materials and disposable PPE used during handling or spill cleanup should also be collected in a sealed, labeled container.
-
Final Disposal: The collected waste can typically be disposed of through your institution's chemical waste program for non-hazardous liquids.[3][4] Some non-hazardous liquid waste may be suitable for drain disposal after receiving approval from your institution's EHS.[3] Never dispose of chemical waste in the regular trash or down the drain without prior authorization.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
